molecular formula C6H11NS B2734903 2-Thia-6-azaspiro[3.4]octane CAS No. 1498161-47-9

2-Thia-6-azaspiro[3.4]octane

Cat. No.: B2734903
CAS No.: 1498161-47-9
M. Wt: 129.22
InChI Key: DMRTWWSVFHZBFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Thia-6-azaspiro[3.4]octane is a useful research compound. Its molecular formula is C6H11NS and its molecular weight is 129.22. The purity is usually 95%.
BenchChem offers high-quality 2-Thia-6-azaspiro[3.4]octane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Thia-6-azaspiro[3.4]octane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-thia-7-azaspiro[3.4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NS/c1-2-7-3-6(1)4-8-5-6/h7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMRTWWSVFHZBFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CSC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Emergence of a Novel Scaffold: Unlocking the Potential of 2-Thia-6-azaspiro[3.4]octane in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Medicinal Chemistry Applications of 2-Thia-6-azaspiro[3.4]octane

Abstract

Spirocyclic scaffolds have garnered significant attention in modern medicinal chemistry due to their inherent three-dimensionality, which offers a distinct advantage in the exploration of novel chemical space and the pursuit of intellectual property. The 2-thia-6-azaspiro[3.4]octane core, a unique fusion of a thietane and a pyrrolidine ring system, represents an emerging and underexplored scaffold with considerable potential for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, properties, and prospective medicinal chemistry applications of the 2-thia-6-azaspiro[3.4]octane framework. While direct biological applications are still in their nascent stages of exploration, this document will leverage data from analogous spirocyclic systems to project the potential therapeutic landscapes for this promising building block.

Introduction: The Allure of Three-Dimensionality in Drug Design

The drive to escape the "flatland" of traditional aromatic and heteroaromatic ring systems has led medicinal chemists to increasingly embrace sp³-rich, three-dimensional scaffolds. Spirocycles, characterized by two rings sharing a single atom, offer a rigid and conformationally constrained framework that can present substituents in well-defined vectors, enabling more precise and potent interactions with biological targets. This structural rigidity can also confer improved physicochemical properties, such as enhanced solubility and metabolic stability, which are critical for successful drug development.

The 2-thia-6-azaspiro[3.4]octane scaffold is a particularly intriguing example, incorporating both a sulfur-containing thietane ring and a nitrogen-containing pyrrolidine ring. The presence of the sulfur atom is expected to influence the scaffold's lipophilicity, hydrogen bonding capacity, and metabolic profile compared to its all-carbon or dinitrogen counterparts. This guide will delve into the synthetic accessibility of this novel core and explore its potential as a versatile module for the construction of diverse chemical libraries aimed at a range of therapeutic targets.

Synthesis of the 2-Thia-6-azaspiro[3.4]octane Core: A Gateway to Novel Chemical Space

The practical utility of any scaffold in drug discovery is contingent upon its synthetic accessibility. Fortunately, step-economic and scalable syntheses of thia-azaspiro[3.4]octanes have been reported, paving the way for their broader application.[1][2][3] These routes are crucial for generating the core structure, which can then be further functionalized to create libraries of diverse compounds.

A Generalized Synthetic Workflow

A common strategy for the synthesis of the 2-thia-6-azaspiro[3.4]octane core involves a multi-step sequence that can be adapted for the introduction of various substituents. The following diagram illustrates a conceptual workflow:

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Spirocyclization cluster_2 Phase 3: Derivatization A Commercially Available Starting Materials B Formation of Key Intermediate (e.g., substituted pyrrolidine or thietane) A->B Multi-step synthesis C Intramolecular Cyclization B->C Ring closure reaction D Protected 2-Thia-6-azaspiro[3.4]octane C->D E Deprotection D->E F Functionalization (e.g., acylation, alkylation) E->F G Final Biologically Active Compounds F->G

Caption: A generalized workflow for the synthesis and derivatization of 2-thia-6-azaspiro[3.4]octane analogs.

Exemplary Experimental Protocol: Synthesis of a Protected 2-Thia-6-azaspiro[3.4]octane Intermediate

The following protocol is a representative example of a synthetic step that could be employed in the construction of the 2-thia-6-azaspiro[3.4]octane core, based on established methodologies for related spirocycles.

Step 1: Synthesis of a Key Pyrrolidine Intermediate

  • To a solution of a suitable N-protected 3-oxopyrrolidine (1.0 eq) in an appropriate solvent (e.g., dichloromethane), add a sulfur ylide (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired epoxide intermediate.

Step 2: Thietane Ring Formation

  • Dissolve the epoxide intermediate (1.0 eq) in a suitable solvent (e.g., methanol) and add a thiourea (1.5 eq).

  • Heat the reaction mixture to reflux for 6-8 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography to afford the protected 2-thia-6-azaspiro[3.4]octane.

Physicochemical and Structural Properties: A Unique Profile

The incorporation of a sulfur atom into the spirocyclic framework imparts distinct physicochemical properties to the 2-thia-6-azaspiro[3.4]octane core.

PropertyInfluence of the Thia GroupPotential Advantage in Drug Design
Lipophilicity (logP) The sulfur atom can either increase or decrease lipophilicity compared to a methylene group, depending on the surrounding chemical environment.Fine-tuning of logP for optimal absorption, distribution, metabolism, and excretion (ADME) properties.
Hydrogen Bonding The sulfur atom can act as a weak hydrogen bond acceptor.Potential for additional interactions with the target protein, leading to enhanced binding affinity.
Metabolic Stability The thia-ether linkage may be susceptible to oxidation to the corresponding sulfoxide or sulfone.[2]The sulfone derivatives can also be synthesized and evaluated as part of a structure-activity relationship (SAR) study.[2]
Conformational Rigidity The spirocyclic nature imparts a high degree of rigidity.Reduced entropic penalty upon binding to the target, potentially leading to higher affinity.

Prospective Medicinal Chemistry Applications: An Untapped Potential

While specific biological activities for derivatives of 2-thia-6-azaspiro[3.4]octane are not yet widely reported, the therapeutic successes of analogous spirocyclic scaffolds provide a strong rationale for its exploration in various disease areas.

Analogy to 2,6-Diazaspiro[3.4]octane: A Rich Source of Biological Activity

The 2,6-diazaspiro[3.4]octane core has proven to be a versatile scaffold in the development of a wide range of biologically active compounds.[4]

Therapeutic AreaTarget/MechanismExample Activity of 2,6-Diazaspiro[3.4]octane AnalogsReference
Infectious Diseases Inhibition of Mycobacterium tuberculosisA nitrofuran derivative displayed a minimal inhibitory concentration (MIC) of 0.016 µg/mL.[5][6]
Infectious Diseases Antimalarial activity against Plasmodium falciparumLow nanomolar activity against the asexual blood stage.[4]
Oncology Menin-MLL1 interaction inhibitorPotential for the treatment of certain types of leukemia.
Neurological Disorders Selective dopamine D3 receptor antagonistPotential for treating neuropsychiatric disorders.

The 2-thia-6-azaspiro[3.4]octane scaffold can be envisioned as a bioisosteric replacement for the 2,6-diazaspiro[3.4]octane core, where the sulfur atom replaces a nitrogen atom. This substitution could lead to altered target engagement, improved selectivity, or a more favorable pharmacokinetic profile.

A Hypothetical Drug Discovery Workflow

The following diagram illustrates a potential workflow for the discovery of novel drug candidates based on the 2-thia-6-azaspiro[3.4]octane scaffold.

Caption: A conceptual workflow for a drug discovery campaign utilizing the 2-thia-6-azaspiro[3.4]octane scaffold.

Future Directions and Conclusion

The 2-thia-6-azaspiro[3.4]octane scaffold stands as a promising, yet largely untapped, resource for medicinal chemists. Its unique three-dimensional structure and the presence of a sulfur atom offer exciting opportunities for the design of novel therapeutic agents with potentially improved properties. The synthetic routes to this core are established, providing a solid foundation for the generation of diverse chemical libraries.

Future research efforts should focus on:

  • Expansion of the Chemical Space: The synthesis and characterization of a wide range of derivatives with diverse substitution patterns.

  • Broad Biological Screening: The evaluation of these compound libraries against a variety of biological targets in different therapeutic areas.

  • Structure-Activity Relationship (SAR) Studies: The systematic exploration of how structural modifications impact biological activity to guide the design of more potent and selective compounds.

  • ADME Profiling: The early assessment of the pharmacokinetic properties of promising hits to ensure their drug-likeness.

References

  • Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2011). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Organic letters, 13(22), 6134–6136. [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ACS Publications. (2016). [Link]

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(6), 1515–1519. [Link]

  • Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2013). Construction of multifunctional modules for drug discovery: synthesis of novel thia/oxa-azaspiro[3.4]octanes. Organic letters, 15(18), 4758–4761. [Link]

  • Lukin, A., Komarova, K., Vinogradova, L., Dogonadze, M., Vinogradova, T., Yablonsky, P., Kazantsev, A., & Krasavin, M. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Pharmaceuticals, 16(3), 429. [Link]

  • Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2016). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ACS Publications. [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. ResearchGate. (2019). [Link]

  • Lukin, A., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Pharmaceuticals (Basel, Switzerland), 16(3), 429. [Link]

  • Lukin, A., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Pharmaceuticals, 16(3), 429. [Link]

Sources

Navigating the Spirocyclic Frontier: A Technical Guide to the Commercial Availability of 2-Thia-6-azaspiro[3.4]octane Salts

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spirocyclic scaffolds have emerged as a cornerstone in modern medicinal chemistry, offering a unique three-dimensional architecture that can lead to compounds with improved potency, selectivity, and pharmacokinetic properties. Among these, the 2-thia-6-azaspiro[3.4]octane core represents a particularly valuable building block, combining the conformational rigidity of a spirocycle with the versatile synthetic handles of a secondary amine and a thioether. This technical guide provides an in-depth analysis of the commercial availability of 2-thia-6-azaspiro[3.4]octane salts, explores viable synthetic strategies, and highlights its applications in drug discovery. While direct, off-the-shelf availability of the parent compound and its simple salts is limited, this guide offers insights into sourcing derivatives and engaging in custom synthesis, empowering research and development teams to leverage this promising scaffold.

Introduction: The Allure of the Spirocyclic Scaffold

In the quest for novel therapeutics, medicinal chemists are increasingly venturing beyond the "flatland" of two-dimensional aromatic compounds. Spirocycles, characterized by two rings connected by a single common atom, offer a compelling alternative. Their inherent three-dimensionality allows for a more precise and diverse projection of substituents into the surrounding chemical space, facilitating optimal interactions with biological targets. The 2-thia-6-azaspiro[3.4]octane scaffold is a noteworthy example, providing a rigid framework that can reduce the entropic penalty of binding to a protein target, often leading to enhanced biological activity. Its unique combination of a thietane and an azetidine ring presents intriguing possibilities for modulating physicochemical properties and exploring novel intellectual property space.

Commercial Availability Landscape: Avenues for Acquisition

A direct search for 2-thia-6-azaspiro[3.4]octane or its simple hydrochloride or trifluoroacetate salts in major chemical supplier catalogs reveals limited to no standard listings. However, the commercial availability of key derivatives and the presence of specialized custom synthesis providers indicate that this scaffold is accessible to the research community.

Derivatives as Starting Points:

Several suppliers offer derivatives of 2-thia-6-azaspiro[3.4]octane, which can serve as valuable starting materials for further chemical elaboration. The most commonly found derivative is the 2-thia-6-azaspiro[3.4]octane 2,2-dioxide hydrochloride .

DerivativeCAS NumberPotential SuppliersNotes
2-Thia-6-azaspiro[3.4]octane 2,2-dioxide hydrochloride2306261-59-4American Elements[1], Sigma-Aldrich, Laibo ChemThe sulfone group alters the electronics and potential hydrogen bonding capabilities of the core.
2-Thia-6-azaspiro[3.4]octan-7-one1934731-29-9BLDpharm[2]This lactam derivative provides a different functional handle for synthetic modifications.

The availability of these derivatives suggests that the underlying 2-thia-6-azaspiro[3.4]octane core has been synthesized on a scale amenable to commercial distribution. Researchers can consider utilizing these derivatives directly in their synthetic campaigns or as precursors to the parent compound through de-functionalization strategies.

Custom Synthesis: The Path to the Parent Scaffold:

For research programs requiring the parent 2-thia-6-azaspiro[3.4]octane or its simple salts, engaging a custom synthesis provider is the most direct route. Several contract research organizations (CROs) specialize in the synthesis of novel building blocks and complex organic molecules, including spirocyclic systems.

Key Considerations for Custom Synthesis:

  • Expertise in Heterocyclic Chemistry: Select a provider with demonstrated experience in the synthesis of small, strained heterocyclic rings like azetidines and thietanes.

  • Scalability: Discuss your current and future needs to ensure the chosen synthetic route can be scaled to meet the demands of your project.

  • Analytical Capabilities: The provider should have robust analytical capabilities to ensure the identity and purity of the final compound, including NMR, LC-MS, and elemental analysis.

Potential Custom Synthesis Providers:

  • Life Chemicals[3]

  • SpiroChem[4]

  • Enamine[5]

  • Otava Chemicals[6]

  • ChiroBlock[7]

Synthetic Strategies: Constructing the 2-Thia-6-azaspiro[3.4]octane Core

A plausible and efficient synthetic approach would likely involve a multi-step sequence starting from commercially available materials. The causality behind the experimental choices lies in creating the spirocyclic junction and the two distinct heterocyclic rings in a controlled manner.

G cluster_0 Synthetic Workflow for 2-Thia-6-azaspiro[3.4]octane A Commercially Available Azetidine Precursor B Introduction of a Thietane Precursor A->B Functionalization C Intramolecular Cyclization B->C Spirocyclization D Deprotection C->D Removal of Protecting Group E Salt Formation D->E Acid Treatment (e.g., HCl)

A Generalized Synthetic Workflow

Exemplary Synthetic Protocol (Hypothetical, based on related syntheses):

The following protocol is a representative, conceptual workflow and should be adapted and optimized by experienced synthetic chemists. It is based on established methodologies for the synthesis of similar spirocyclic systems.[12][13]

Step 1: Synthesis of a Protected 3-substituted Azetidine

  • Start with a commercially available N-protected 3-oxoazetidine.

  • Perform a nucleophilic addition of a sulfur-containing nucleophile (e.g., a protected thiol) to the ketone, followed by functional group manipulation to introduce a leaving group on a side chain.

Step 2: Intramolecular Cyclization to form the Thietane Ring

  • Treat the intermediate from Step 1 with a suitable base to induce an intramolecular nucleophilic substitution, forming the spiro-thietane ring. The choice of base and solvent is critical to favor the desired cyclization over intermolecular side reactions.

Step 3: Deprotection of the Azetidine Nitrogen

  • Remove the nitrogen protecting group (e.g., Boc or Cbz) under appropriate conditions (e.g., acid for Boc, hydrogenolysis for Cbz) to yield the free base of 2-thia-6-azaspiro[3.4]octane.

Step 4: Salt Formation

  • Dissolve the free base in a suitable solvent (e.g., diethyl ether, isopropanol).

  • Add a solution of the desired acid (e.g., HCl in ether) dropwise with stirring.

  • Isolate the precipitated salt by filtration, wash with a non-polar solvent, and dry under vacuum.

Key Applications in Drug Discovery

The 2-thia-6-azaspiro[3.4]octane scaffold and its close analogs are emerging as privileged structures in drug discovery.[14] Their rigid, three-dimensional nature makes them attractive for targeting a wide range of biological systems.

  • Central Nervous System (CNS) Disorders: The conformational constraint of the spirocyclic system can lead to enhanced selectivity for specific receptor subtypes, a crucial aspect in the development of CNS-active drugs with reduced off-target effects.

  • Oncology: As a novel scaffold, it can be used to develop inhibitors of protein-protein interactions or to target enzyme active sites with a unique binding mode, potentially overcoming resistance to existing therapies.

  • Infectious Diseases: The incorporation of this scaffold can lead to compounds with novel mechanisms of action against bacterial or viral targets. For instance, derivatives of the related 2,6-diazaspiro[3.4]octane have shown potent antitubercular activity.[13]

Analytical Characterization and Quality Control

Ensuring the identity, purity, and stability of 2-thia-6-azaspiro[3.4]octane salts is paramount for their use in drug discovery and development. A combination of analytical techniques should be employed for comprehensive characterization. While experimental data for the parent compound is not publicly available, the following represents the expected analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the azetidine and thietane rings. The chemical shifts and coupling patterns will be characteristic of the rigid spirocyclic system.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments in the molecule, consistent with the spirocyclic structure.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a critical tool for assessing purity and confirming the molecular weight of the target compound.[15][16][17][18]

Experimental Protocol for LC-MS Analysis:

  • Sample Preparation: Dissolve a small amount of the 2-thia-6-azaspiro[3.4]octane salt in a suitable solvent (e.g., methanol or water/acetonitrile).

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is a common choice.

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of a modifier like formic acid or ammonium acetate, is typically used.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-1.0 mL/min.

    • Injection Volume: 1-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is expected to be optimal for this basic compound, detecting the [M+H]⁺ ion.

    • Mass Range: Scan a range that includes the expected molecular weight (for the free base, C₆H₁₁NS, the monoisotopic mass is approximately 129.06 Da).[19]

G cluster_1 Quality Control Workflow F Synthesized 2-Thia-6-azaspiro[3.4]octane Salt G ¹H and ¹³C NMR Spectroscopy F->G Structure Verification H LC-MS Analysis F->H Purity and MW Confirmation I Elemental Analysis (optional) F->I Elemental Composition J Qualified Material for R&D G->J Meets Specification H->J Meets Specification I->J Meets Specification

A Standard Quality Control Workflow

Future Outlook

The 2-thia-6-azaspiro[3.4]octane scaffold holds significant promise for the future of drug discovery. As synthetic methodologies become more refined and accessible, we can expect to see a wider range of derivatives and analogs being explored. The unique physicochemical properties imparted by the thietane ring, in combination with the versatile synthetic handle of the azetidine nitrogen, make this an exciting and largely untapped area of chemical space. Further exploration of this and related spirocyclic systems will undoubtedly lead to the discovery of novel therapeutic agents with improved clinical profiles.

References

  • American Elements. 2lambda6-thia-6-azaspiro[3.4]octane-2,2-dione hydrochloride. [Link]

  • SpiroChem. Where Chemistry Excellence Accelerates Discovery. [Link]

  • RSC Publishing. Facile synthesis of 2-azaspiro[3.4]octane. [Link]

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. PMC. [Link]

  • PubMed. Construction of multifunctional modules for drug discovery: synthesis of novel thia/oxa-azaspiro[3.4]octanes. [Link]

  • Otava Chemicals. Custom Synthesis. [Link]

  • ChiroBlock. Synthesis Service & Chemical Contract Research. [Link]

  • Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. PubMed. [Link]

  • ACS Figshare. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. [Link]

  • ResearchGate. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. [Link]

  • The Royal Society of Chemistry. Facile Synthesis of 2‐azaspiro[3.4]octane. [Link]

  • ResearchGate. Facile synthesis of 2-azaspiro[3.4]octane | Request PDF. [Link]

  • Semantic Scholar. S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section. Data d. [Link]

  • ResearchGate. Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF. [Link]

  • Google Patents. CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester.
  • PubChemLite. 2-thia-6-azaspiro[3.4]octane (C6H11NS). [Link]

  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. [Link]

  • Scientific Laboratory Supplies. LC-MS Grade Solvents and Reagents. [Link]

  • Arabian Journal of Chemistry. LC-MS/MS based metabolite profiling and lipase enzyme inhibitory activity of Kaempferia angustifolia Rosc. with different extracting solvents. [Link]

  • Liquid chromatography - tandem quadrupole mass spectrometry and comprehensive two-dimensional gas chromatography - time-of-flight mass spectrometry measurement of targeted metabolites of Methylobacterium extorquens AM1 grown on two different carbon sources. PMC. [Link]

Sources

An In-Depth Technical Guide to 2-Thia-6-azaspiro[3.4]octane: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The quest for novel molecular scaffolds that can unlock new areas of chemical space is a perpetual driver in medicinal chemistry. Three-dimensional (3D) structures are increasingly sought after to improve compound properties and explore complex biological targets. Among these, spirocyclic systems, which feature two rings connected by a single common atom, offer a rigid and well-defined 3D geometry. This guide provides a comprehensive technical overview of 2-Thia-6-azaspiro[3.4]octane, a novel and promising heterocyclic scaffold for researchers, scientists, and drug development professionals.

Core Compound Identifiers

While the parent 2-Thia-6-azaspiro[3.4]octane is a relatively new entity with limited documentation in major chemical databases, its fundamental identifiers have been established. Notably, a specific CAS number for the unsubstituted parent compound is not yet widely indexed. However, key derivatives have been registered, underscoring the growing interest in this scaffold.

IdentifierValueSource
Compound Name 2-Thia-6-azaspiro[3.4]octanePubChemLite[1]
Molecular Formula C₆H₁₁NSPubChemLite[1]
Molecular Weight 129.22 g/mol PubChemLite[1]
InChIKey DMRTWWSVFHZBFF-UHFFFAOYSA-NPubChemLite[1]
SMILES C1CNCC12CSC2PubChemLite[1]
CAS Number Not available for parent compound-
Related CAS No. 1934731-29-9 (for 2-Thia-6-azaspiro[3.4]octan-7-one)BLDpharm[2]
Related CAS No. 2095411-01-9 (for 2λ⁶-thia-6-azaspiro[3.4]octane-2,2-dione hydrochloride)American Elements[3]

The Rationale for Spirocyclic Scaffolds in Medicinal Chemistry

The departure from "flat" two-dimensional aromatic structures towards more complex 3D architectures is a key strategy in modern drug design. Spirocyclic systems like 2-Thia-6-azaspiro[3.4]octane are advantageous for several reasons:

  • Structural Rigidity: The spirocyclic core imparts conformational constraint, which can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty of binding.

  • Novelty and Intellectual Property: As an underexplored scaffold, it provides opportunities for generating novel chemical entities with strong intellectual property potential.

  • Improved Physicochemical Properties: The introduction of sp³-rich centers can improve properties such as solubility and metabolic stability compared to their aromatic counterparts.

The 2-Thia-6-azaspiro[3.4]octane scaffold uniquely combines a five-membered thiazolidine ring with a four-membered azetidine ring. This arrangement offers distinct vectors for chemical diversification from the nitrogen and sulfur atoms, as well as the carbon backbone.

Synthesis of the 2-Thia-6-azaspiro[3.4]octane Core

The primary and most authoritative route for constructing this novel spirocyclic system was developed by Carreira and colleagues.[4][5] Their work details a robust and step-economic synthesis that makes this scaffold accessible for further derivatization and use in drug discovery programs.[4][5][6][7]

Synthetic Workflow Overview

The synthesis begins with a readily available starting material and proceeds through a key intramolecular cyclization step to form the desired spirocyclic core. The following diagram illustrates the logical flow of the synthesis.

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Final Product cluster_3 Step 4: Deprotection (Optional) A Starting Material (e.g., Azetidine derivative) B Key Intermediate A->B Multi-step sequence C Intramolecular Thiol-Ene Reaction B->C D Protected 2-Thia-6-azaspiro[3.4]octane C->D E 2-Thia-6-azaspiro[3.4]octane (Parent Scaffold) D->E Removal of Protecting Group

Caption: Synthetic workflow for 2-Thia-6-azaspiro[3.4]octane.

Detailed Experimental Protocol

The following protocol is a representation of the key cyclization step, based on the principles outlined by Li, Rogers-Evans, and Carreira.[4][5] This protocol is designed to be self-validating, with clear steps and rationale.

Objective: To synthesize a protected form of 2-Thia-6-azaspiro[3.4]octane via an intramolecular cyclization.

Materials:

  • Azetidine-derived precursor with a pendant thiol and an activated alkene

  • AIBN (Azobisisobutyronitrile) or other radical initiator

  • Anhydrous, degassed solvent (e.g., toluene or benzene)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Preparation of the Reaction Vessel: A round-bottom flask is charged with the azetidine-derived precursor. The flask is then sealed with a septum and purged with an inert gas (e.g., Argon) for 15-20 minutes to remove oxygen, which can interfere with radical reactions.

  • Dissolution: Anhydrous, degassed solvent is added via syringe to dissolve the precursor. The concentration is typically kept low (e.g., 0.01-0.05 M) to favor the intramolecular cyclization over intermolecular polymerization.

    • Expertise & Experience: The choice of a degassed solvent and low concentration is critical. Oxygen can quench the radical chain reaction, and higher concentrations can lead to undesired side products.

  • Initiation: A catalytic amount of AIBN (typically 5-10 mol%) is added to the solution.

  • Reaction: The reaction mixture is heated to a temperature sufficient to induce homolysis of the AIBN (typically 80-110 °C for toluene). The reaction progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Trustworthiness: Monitoring the reaction ensures that it proceeds to completion and allows for timely quenching to prevent the formation of degradation products.

  • Workup: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The crude residue is then purified.

  • Purification: Purification is typically achieved by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 2-Thia-6-azaspiro[3.4]octane product.

Expected Outcome: The successful execution of this protocol yields the desired spirocyclic product, which can be characterized by standard spectroscopic methods.

Spectroscopic and Physicochemical Properties

As the parent compound is not commercially available, the properties of its protected derivatives are of primary interest. Based on the data from related structures and the foundational synthetic work, the following properties can be expected.

PropertyExpected Data/Observation
¹H NMR Signals corresponding to the methylene protons of the azetidine and thiazolidine rings. The spirocyclic carbon would result in a complex splitting pattern for adjacent protons.
¹³C NMR A key signal for the quaternary spiro-carbon, along with distinct signals for the carbons in the four- and five-membered rings.
Mass Spectrometry An accurate mass measurement confirming the molecular formula of C₆H₁₁NS or its protected derivative.
Physical State Likely an oil or a low-melting solid at room temperature.
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.

Potential Applications and Future Directions

The 2-Thia-6-azaspiro[3.4]octane scaffold is a multifunctional module for drug discovery.[4][5][6][7] The secondary amine provides a ready handle for diversification, allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR).

Logical Relationship for Drug Discovery Application

A 2-Thia-6-azaspiro[3.4]octane (Core Scaffold) B Functionalization (e.g., N-Arylation, N-Acylation) A->B C Library of Novel Derivatives B->C D High-Throughput Screening C->D E Hit Identification (Biologically Active Compounds) D->E F Lead Optimization (SAR Studies) E->F G Drug Candidate F->G

Sources

Navigating the Metabolic Landscape of Thia-Azaspiro Scaffolds: From Liability to Stability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from planar, aromatic-heavy structures to three-dimensional (3D) architectures is driven by the need to improve physicochemical properties and patentability. Thia-azaspiro scaffolds—particularly 2-thia-6-azaspiro[3.3]heptane and its analogs—have emerged as high-value bioisosteres for morpholine, piperidine, and piperazine rings.

While these scaffolds offer increased fraction of sp3-hybridized carbons (


), reduced lipophilicity, and novel intellectual property (IP) space, they introduce a specific metabolic complexity: the sulfur atom . Unlike oxygen in morpholine (which is metabolically inert), the sulfur in thia-azaspiro systems is a "soft spot" for oxidative metabolism.

This guide details the metabolic stability profile of these scaffolds, providing a standardized protocol for their assessment and strategies to mitigate their liabilities.

The Metabolic Liability Profile

The metabolic fate of thia-azaspiro scaffolds is dominated by the redox chemistry of the sulfur atom and the basicity of the nitrogen center. Understanding these pathways is critical for interpreting stability data.

The Sulfur Oxidation Cascade (S-Oxidation)

The most distinct metabolic feature of thia-azaspiro scaffolds is the rapid oxidation of the sulfide ether. This is typically mediated by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450 (CYP450) isoforms (primarily CYP3A4 and CYP2D6).

  • Stage 1 (Sulfoxide Formation): The parent sulfide is oxidized to a sulfoxide (+16 Da). This metabolite is often chiral (if the spiro system has other substituents) and can be pharmacologically active.

  • Stage 2 (Sulfone Formation): The sulfoxide is further oxidized to a sulfone (+32 Da from parent). Sulfones are generally metabolically stable but much more polar, which can drastically alter membrane permeability and blood-brain barrier (BBB) penetration.

Nitrogen Oxidation and Dealkylation

The azaspiro nitrogen is subject to standard amine metabolism:

  • N-Dealkylation: If the nitrogen carries an alkyl group, oxidative dealkylation is common.

  • N-Oxidation: Formation of N-oxides, particularly if the nitrogen is sterically accessible.

Visualizing the Pathway

The following diagram maps the critical metabolic nodes for a representative 2-thia-6-azaspiro[3.3]heptane scaffold.

MetabolicPathways Parent Parent Scaffold (Sulfide) Sulfoxide Metabolite M1 (Sulfoxide, +16 Da) Parent->Sulfoxide FMO / CYP3A4 (Major Pathway) NOxide Metabolite M3 (N-Oxide, +16 Da) Parent->NOxide FMO Dealkyl Metabolite M4 (N-Dealkylated) Parent->Dealkyl CYP450 (If N-substituted) Sulfone Metabolite M2 (Sulfone, +32 Da) Sulfoxide->Sulfone CYP450

Figure 1: Primary metabolic trajectories for thia-azaspiro scaffolds. S-oxidation is often the rate-limiting clearance mechanism.

Experimental Protocol: Stability Assessment

Standard microsomal stability assays often miss the nuance of sulfur metabolism (e.g., distinguishing between clearance due to S-oxidation vs. other pathways). This protocol ensures high-fidelity data capture.

Materials
  • Test System: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).

  • Cofactor: NADPH regenerating system.

  • Control: Verapamil (high clearance) and Warfarin (low clearance).

  • Specific Control: Albendazole (monitors S-oxidation efficiency).

Workflow Methodology
  • Incubation: Prepare 1 µM test compound in phosphate buffer (pH 7.4). Add microsomes (0.5 mg/mL protein).

  • Initiation: Add NADPH (pre-warmed). Incubate at 37°C.

  • Sampling: Aliquot at

    
     min.
    
  • Quenching: Immediate precipitation with ice-cold Acetonitrile (ACN) containing internal standard (IS). Crucial: Sulfur metabolites can be thermally unstable; keep samples at 4°C post-quench.

  • Analysis: LC-MS/MS (Triple Quadrupole).

Analytical Logic (The "Self-Validating" Step)

To validate that the assay is correctly tracking the thia-scaffold, you must monitor specific Mass Transitions:

  • Parent:

    
    
    
  • Sulfoxide:

    
     (M+16+H)
    
  • Sulfone:

    
     (M+32+H)
    

If intrinsic clearance (


) is high but no dealkylated metabolites are found, check the 

channels. The compound is likely converting entirely to the sulfoxide.

AssayWorkflow cluster_Analysis Step 4: LC-MS/MS Analysis Step1 Step 1: Incubation (HLM + NADPH + Compound) Step2 Step 2: Time-Point Quench (Ice-Cold ACN) Step1->Step2 Step3 Step 3: Centrifugation (4000g, 20 min, 4°C) Step2->Step3 Scan1 Channel A: Parent (Disappearance) Step3->Scan1 Scan2 Channel B: M+16 (Sulfoxide Formation) Step3->Scan2 Scan3 Channel C: M+32 (Sulfone Formation) Step3->Scan3

Figure 2: Analytical workflow emphasizing the concurrent monitoring of parent disappearance and oxidative metabolite formation.

Data Interpretation & Comparative Profile

How does the thia-azaspiro scaffold compare to the "standard" morpholine or piperidine? The following table summarizes typical findings derived from structure-activity relationship (SAR) studies (e.g., Johansson et al., AstraZeneca).

Comparative Metabolic Stability Table
Scaffold TypeLogD (7.4)HLM

(µL/min/mg)
Primary LiabilityMetabolic Advantage
Morpholine ModerateLow to MediumRing opening (slow)Oxidatively robust oxygen
Piperidine HighHighHydroxylation / N-dealkylationWell-understood SAR
2-Thia-6-azaspiro[3.3]heptane Lower (-0.5 vs Piperidine)Medium S-oxidation (Rapid) High

, rigid geometry
2-Oxa-6-azaspiro[3.3]heptane LowestLowN-dealkylationMetabolically inert ether

Key Insight: While the thia-azaspiro scaffold lowers lipophilicity (LogD) compared to piperidine, the sulfur atom introduces a high-clearance liability (S-oxidation) that the oxa-azaspiro analog does not possess. However, the thia analog allows for late-stage oxidation to the sulfone, which can be a valid drug candidate itself.

Optimization Strategies

When a thia-azaspiro lead shows high clearance, apply these medicinal chemistry strategies:

The "Pre-Oxidation" Strategy

Instead of fighting the metabolism, embrace it. Synthesize the sulfone analog directly.

  • Rationale: The sulfone is the metabolic "dead end." If the sulfone analog retains potency on the target, it will likely exhibit superior metabolic stability compared to the sulfide.

  • Trade-off: Sulfones are significantly more polar (lower LogD, higher TPSA). This may reduce permeability but improve solubility.

Steric Shielding

Introduce substituents (e.g., methyl, fluorine) on the carbon atoms adjacent to the sulfur (though difficult on the strained [3.3] ring).

  • Alternative: Switch to a larger spiro ring system (e.g., thia-azaspiro[4.5]decane) where steric bulk can be placed alpha to the sulfur to block FMO access.

Electron Withdrawal

Reduce the electron density on the sulfur atom to make it less nucleophilic and less prone to oxidation.

  • Tactic: Place electron-withdrawing groups (EWG) on the nitrogen or distal positions, though the inductive effect through the spiro center is weak.

References

  • Johansson, A., et al. (2016).[1] Spirocyclic Motifs in Medicinal Chemistry: Synthesis and Evaluation of 2-Oxa-6-azaspiro[3.3]heptanes and Derivatives. Journal of Medicinal Chemistry.

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[2][3][4][5]

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes. Organic Letters.

  • Smith, D. A., et al. (2012). Metabolite Identification in Drug Discovery.[6] In Pharmacokinetics and Metabolism in Drug Design.

  • Chupakhin, E., et al. (2019). Thia-azaspiro[3.3]heptanes: Synthesis and Application in Drug Discovery. Chemistry – A European Journal.[3]

Sources

lipophilicity and solubility of 2-Thia-6-azaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 2-Thia-6-azaspiro[3.4]octane: Lipophilicity and Solubility

Abstract

Spirocyclic scaffolds are of increasing interest in modern drug discovery due to their inherent three-dimensionality, which can lead to improved physicochemical properties and novel intellectual property. The 2-thia-6-azaspiro[3.4]octane core is a unique heterocyclic system offering a compact and rigid framework. Understanding the lipophilicity and solubility of this scaffold is paramount for its effective deployment in medicinal chemistry programs. This guide provides a comprehensive framework for the experimental determination and theoretical consideration of these critical drug-like properties. While specific experimental data for 2-thia-6-azaspiro[3.4]octane is not extensively published, this document outlines the authoritative protocols and scientific rationale required for its thorough characterization.

Introduction: The Strategic Importance of Physicochemical Properties

In the landscape of drug discovery, the adage "a drug must first reach its target" underscores the critical role of physicochemical properties. Lipophilicity and aqueous solubility are two of the most influential parameters governing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Lipophilicity , often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), dictates a compound's ability to partition between an aqueous and a lipid environment. This property is crucial for membrane permeability, plasma protein binding, and target engagement within hydrophobic pockets.

  • Aqueous Solubility is essential for drug administration, formulation, and ensuring adequate concentration gradients for absorption. Poor solubility is a leading cause of compound attrition in preclinical and clinical development.

The 2-thia-6-azaspiro[3.4]octane scaffold presents a compelling case for study. Its rigid, non-planar structure, combined with the presence of a basic secondary amine and a thioether, suggests a nuanced physicochemical profile that warrants detailed investigation.

Structural Analysis of 2-Thia-6-azaspiro[3.4]octane

The unique architecture of 2-thia-6-azaspiro[3.4]octane is the primary determinant of its properties.

  • Spirocyclic Core: The spiro-junction imparts a distinct three-dimensional character, moving away from the flat structures that often plague traditional aromatic heterocycles. This can disrupt crystal lattice packing, potentially improving solubility, while also allowing for precise vectoral exits for substituent placement.

  • Thioether Moiety: The sulfur atom in the thietane ring is a weak hydrogen bond acceptor and contributes to the molecule's overall lipophilicity.

  • Secondary Amine: The nitrogen atom in the azetidine ring is a key basic center. At physiological pH (approx. 7.4), this amine is expected to be protonated, rendering the molecule a cation. This ionization is critical for aqueous solubility and will be the dominant factor influencing the logD.

Determination of Lipophilicity: Protocols and Rationale

Lipophilicity is context-dependent, primarily on the ionization state of the molecule. Therefore, both the partition coefficient (logP) for the neutral species and the distribution coefficient (logD) at physiological pH must be determined.

Experimental Protocol: Shake-Flask Method for logP/logD Determination

The "gold standard" shake-flask method, as outlined by OECD Guideline 107, provides a robust measure of a compound's partitioning behavior.

Principle: The compound is dissolved in a biphasic system of n-octanol and a buffered aqueous phase. After equilibration, the concentration of the compound in each phase is measured to calculate the partition or distribution coefficient.

Step-by-Step Methodology:

  • Preparation of Phases:

    • Pre-saturate n-octanol with the aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for logD) for 24 hours with gentle agitation.

    • Pre-saturate the aqueous buffer with n-octanol. This ensures that the volumes of the two phases do not change during the experiment.

  • Compound Preparation: Prepare a stock solution of 2-thia-6-azaspiro[3.4]octane in a suitable solvent (e.g., DMSO, methanol) at a known concentration (e.g., 10 mM).

  • Partitioning:

    • In a glass vial, combine a precise volume of the pre-saturated aqueous buffer and pre-saturated n-octanol (e.g., 2 mL of each).

    • Spike a small volume of the compound stock solution into the biphasic system, ensuring the final organic solvent concentration is minimal (<1%).

    • Cap the vial tightly and shake vigorously for 1-2 hours at a constant temperature (e.g., 25°C) to ensure complete equilibration.

  • Phase Separation: Centrifuge the vials at low speed (e.g., 2000 rpm for 10 minutes) to achieve a clean separation of the aqueous and n-octanol layers.

  • Quantification:

    • Carefully sample a known volume from both the n-octanol and the aqueous layers.

    • Analyze the concentration of the compound in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve in each phase is essential for accurate quantification.

  • Calculation:

    • logP (for the neutral species, typically measured at a pH where the compound is un-ionized): logP = log10([Compound]_octanol / [Compound]_aqueous)

    • logD (at a specific pH, e.g., 7.4): logD_7.4 = log10([Compound]_octanol / [Compound]_aqueous at pH 7.4)

Causality and Trustworthiness: This method directly measures the equilibrium partitioning of the analyte, providing a highly reliable and definitive value. The pre-saturation step is critical to prevent volume changes that would invalidate the results. Using a validated analytical method like LC-MS ensures sensitivity and specificity for the analyte in complex matrices.

Workflow for logD Determination

start Start: Prepare Stock Solution prep Prepare & Pre-saturate n-Octanol and PBS (pH 7.4) start->prep mix Combine Phases & Spike with Compound prep->mix equilibrate Shake for 1-2 hours at 25°C mix->equilibrate separate Centrifuge to Separate Phases equilibrate->separate quantify Quantify [Compound] in each phase via LC-MS separate->quantify calculate Calculate logD_7.4 = log10([C]oct / [C]aq) quantify->calculate end_node End: Report logD_7.4 Value calculate->end_node start Start: Add Excess Solid Compound to Buffer equilibrate Equilibrate with Agitation for 24-48 hours at 25°C start->equilibrate filter_node Filter to Remove Undissolved Solid equilibrate->filter_node quantify Quantify [Compound] in Filtrate via LC-MS filter_node->quantify report Report Solubility (e.g., in µg/mL) quantify->report end_node End report->end_node

Caption: Thermodynamic Solubility Experimental Workflow.

Predicted Properties and Data Summary

While experimental determination is the benchmark, in silico predictions can provide initial estimates. Various computational models exist for predicting logP and aqueous solubility.

Table 1: Predicted Physicochemical Properties and Experimental Goals

ParameterPredicted Value (Typical Range)Experimental GoalRationale
cLogP (Calculated logP)0.5 - 1.5Determine experimental logPTo quantify the intrinsic lipophilicity of the neutral molecule.
logD at pH 7.4 < 0Determine experimental logD at pH 7.4The basic amine will be protonated, drastically increasing hydrophilicity.
Aqueous Solubility HighDetermine thermodynamic solubility at pH 7.4The protonated form should be highly soluble due to its ionic character.

Note: Predicted values are estimates based on the structure and may vary between different software packages.

Conclusion and Forward Look

The 2-thia-6-azaspiro[3.4]octane scaffold holds significant promise for the development of novel therapeutics. Its physicochemical properties, driven by the interplay between its 3D spirocyclic core and the ionizable amine, are central to its potential. The experimental protocols detailed in this guide provide a robust and reliable pathway for the definitive characterization of its lipophilicity and solubility. The resulting data will be invaluable for guiding structure-activity relationship (SAR) and structure-property relationship (SPR) studies, ultimately enabling the design of drug candidates with optimized ADME profiles.

References

  • OECD Guideline for the Testing of Chemicals 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Source: Organisation for Economic Co-operation and Development. URL: [Link]

  • The Measurement and Interpretation of Distribution and Partition Coefficients. Source: Bio-protocol. URL: [Link]

  • On the correct use of IAM-HPLC for lipophilicity determination. Source: National Center for Biotechnology Information (NCBI). URL: [Link]

  • Azetidine, a Versatile Building Block in Medicinal Chemistry. Source: National Center for Biotechnology Information (NCBI). URL: [Link]

  • Solubility Measurement of Investigational Compounds for Drug Discovery and Development. Source: MDPI. URL: [Link]

  • The good, the bad, and the ugly of shake-flask solubility measurements. Source: National Center for Biotechnology Information (NCBI). URL: [Link]

Methodological & Application

synthesis of 2-Thia-6-azaspiro[3.4]octane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of 2-Thia-6-azaspiro[3.4]octane Scaffolds

Executive Summary & Scientific Rationale

The 2-thia-6-azaspiro[3.4]octane scaffold represents a critical bioisostere in modern drug discovery. By replacing the metabolically labile 4-position of a piperidine or the oxygen of a morpholine with a constrained spiro-thietane (or its sulfone derivative), researchers can dramatically alter the physicochemical profile of a lead compound.

Key Advantages:

  • Vector Reorientation: The spirocyclic junction forces substituents into defined vectors, distinct from flat aromatic or flexible aliphatic rings.

  • Metabolic Stability: The quaternary spiro-carbon blocks oxidative metabolism at the most vulnerable position of the pyrrolidine ring.

  • Dipole Modulation: The thietane ring can be oxidized to a sulfone (

    
    ), introducing a strong hydrogen-bond acceptor without the nucleophilicity of a basic amine.
    

This guide details the "Displacement-Cyclization Protocol," the most robust method for constructing the strained thietane ring on a pyrrolidine core. Unlike unstable ylide approaches, this route relies on thermodynamically controlled displacement, ensuring reproducibility on multigram scales.

Retrosynthetic Logic & Strategy

The synthesis hinges on the construction of the strained four-membered thietane ring after the establishment of the five-membered pyrrolidine core. The critical intermediate is N-Boc-3,3-bis(hydroxymethyl)pyrrolidine , which serves as the "linchpin" for the spiro-cyclization.

Figure 1: Retrosynthetic disconnection showing the conversion of the commercial ketone to the spiro-thietane via the activated mesylate.

Detailed Experimental Protocols

Phase 1: Synthesis of the Diol Intermediate

Note: While the diol can sometimes be sourced commercially, in-house synthesis is often required for cost-efficiency.

Workflow: N-Boc-3-pyrrolidone


 Knoevenagel Condensation 

Michael Addition

Reduction.
  • Knoevenagel Condensation:

    • React N-Boc-3-pyrrolidone (1.0 eq) with Ethyl cyanoacetate (1.2 eq) and catalytic Ammonium acetate in toluene. Reflux with a Dean-Stark trap to remove water.

    • Result:

      
      -unsaturated cyanoester.
      
  • Michael Addition (The "Gem-Functionalization"):

    • Treat the unsaturated ester with KCN (1.5 eq) in EtOH/H2O.

    • Result: 3,3-dicyano-pyrrolidine derivative (after decarboxylation/hydrolysis steps depending on exact conditions) or the 3-cyano-3-ester.

    • Preferred Industrial Route: Use Diethyl malonate in the first step, then alkylate with a C1 unit, but the Cyanoacetate/Cyanide route is classic for generating gem-disubstituted centers.

  • Global Reduction:

    • Reduce the gem-cyano/ester intermediate using LiAlH4 (excess) in THF at 0°C

      
       Reflux.
      
    • Critical QC: Ensure complete reduction of the nitrile/ester to primary alcohols.

    • Yield:N-Boc-3,3-bis(hydroxymethyl)pyrrolidine (Viscous oil).

Phase 2: Ring Closure (The Thietane Formation)

This is the critical application protocol. High precision is required to favor intramolecular cyclization over intermolecular polymerization.

Reagents:

  • Substrate: N-Boc-3,3-bis(hydroxymethyl)pyrrolidine (10 mmol)

  • Methanesulfonyl chloride (MsCl): 2.5 eq

  • Triethylamine (

    
    ): 3.0 eq
    
  • Sodium Sulfide nonahydrate (

    
    ): 1.5 eq
    
  • Solvents: DCM (anhydrous), DMF (degassed).

Step-by-Step Protocol:

  • Mesylation (Activation):

    • Dissolve the diol (10 mmol) in anhydrous DCM (50 mL). Cool to 0°C.[1][2]

    • Add

      
       (30 mmol) followed by dropwise addition of MsCl (25 mmol).
      
    • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

    • Workup: Wash with cold 1N HCl, then saturated

      
      . Dry over 
      
      
      
      and concentrate.
    • Checkpoint:

      
       NMR should show two distinct mesyl methyl singlets (
      
      
      
      3.0 ppm) and downfield shift of the
      
      
      protons.
  • Cyclization (Thietane Formation):

    • Safety Warning: This step generates thietanes which can have potent, garlic-like odors. Work in a high-performance fume hood. Use bleach to neutralize glassware.

    • Dissolve

      
       (15 mmol) in DMF (100 mL) and heat to 50°C to ensure dissolution.
      
    • Dissolve the bis-mesylate (from step 1) in DMF (20 mL).

    • Slow Addition: Add the mesylate solution to the sulfide solution dropwise over 1 hour via a syringe pump. Rationale: High dilution favors intramolecular cyclization (spiro formation) over intermolecular polymerization.

    • Heat at 80°C for 4 hours.

    • Workup: Pour into ice water (500 mL). Extract with

      
       (3 x 100 mL). Note: Thietanes are lipophilic.
      
    • Wash combined organics with water (to remove DMF) and brine. Dry and concentrate.

Data Summary Table: Cyclization Conditions

ParameterRecommended ConditionWhy?
Solvent DMF or DMSOHigh dielectric constant promotes

displacement.
Concentration 0.05 M - 0.1 MLow concentration prevents polymer formation.
Temperature 80°CSufficient energy to overcome ring strain of the 4-membered ring.
Reagent

More soluble in DMF than anhydrous

.
Phase 3: Derivatization (Oxidation to Sulfone)

The sulfone is often the desired medicinal chemistry target due to higher polarity and metabolic stability.

Reagents: m-CPBA (2.2 eq) or Oxone®.

  • Dissolve the 2-thia-6-azaspiro[3.4]octane (from Phase 2) in DCM.

  • Cool to 0°C.

  • Add m-CPBA (2.2 eq) portion-wise.

  • Stir at RT for 3 hours.

  • Quench: Wash with 10%

    
     (to destroy peroxides) and saturated 
    
    
    
    .
  • Purification: The sulfone usually crystallizes or solidifies, allowing easy purification.

Visualization of Reaction Logic

Figure 2: Reaction workflow from the diol intermediate to the final sulfone target.

Troubleshooting & Quality Control

  • Odor Control: If the lab smells strongly of sulfur, the reaction yield may be compromised (volatilization of intermediates). Use a bleach trap for the rotavap exhaust.

  • NMR Diagnostic:

    • Thietane:[3] Look for the characteristic high-field multiplets of the cyclobutane-like ring (approx.

      
       3.0 - 3.5 ppm).
      
    • Sulfone: These protons will shift downfield significantly (approx.

      
       3.8 - 4.2 ppm) due to the electron-withdrawing 
      
      
      
      group.
  • Impurity Profile: The major impurity is usually the elimination product (exocyclic alkene) if the basicity of the sulfide causes E2 elimination rather than substitution. Remedy: Ensure the reaction is strictly anhydrous if using anhydrous

    
    , or stick to the hydrated salt which is less basic in DMF.
    

References

  • Mykhailiuk, P. K. (2016). "Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery." Organic Letters, 18(5), 968–971.

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptanes." Journal of Organic Chemistry, 75(24), 8701–8704.

  • Grygorenko, O. O., et al. (2015). "Saturated Bioisosteres of Benzene: Where to Go Next?" Chemistry – A European Journal, 21(27), 9617–9646.

  • Wuitschik, G., et al. (2010). "Spirocyclic Oxetanes: Synthesis and Properties." Angewandte Chemie International Edition, 49(47), 8993-8995.

Sources

Application Notes and Protocols for the Synthesis of 2-Thia-6-azaspiro[3.4]octane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Spirocyclic Scaffolds in Medicinal Chemistry

Spirocyclic scaffolds have garnered significant attention in modern drug discovery due to their inherent three-dimensionality and conformational rigidity. These structural features can lead to compounds with improved potency, selectivity, and pharmacokinetic properties. The 2-thia-6-azaspiro[3.4]octane core, a novel and relatively underexplored scaffold, represents a promising building block for the development of new therapeutic agents. Its unique topology, combining a four-membered thietane ring with a five-membered pyrrolidine ring, offers a distinct exit vector for substituents, allowing for the exploration of new chemical space. This guide provides a detailed procedure for the synthesis of the 6-thia-2-azaspiro[3.4]octane scaffold, based on the robust and step-economic routes developed by Carreira and coworkers.[1][2]

Synthetic Strategy: A [3+2] Cycloaddition Approach

The core of the synthetic strategy for constructing the 6-thia-2-azaspiro[3.4]octane ring system is a [3+2] cycloaddition reaction between an azetidine-derived alkene and a thiocarbonyl ylide. This approach allows for the efficient formation of the five-membered tetrahydrothiophene ring (which is the thietane part of the spirocycle) onto a pre-existing four-membered azetidine ring.

The thiocarbonyl ylide can be generated in situ from a suitable precursor, such as a sulfoxide or a sulfide. The choice of precursor and reaction conditions can influence the efficiency of the cycloaddition. Subsequent functional group manipulations, such as oxidation of the sulfide to a sulfone, can provide further opportunities for diversification of the scaffold.

Visualizing the Synthetic Workflow

G cluster_0 Azetidine Synthesis cluster_1 Thiocarbonyl Ylide Generation cluster_2 Spirocycle Formation and Derivatization A Starting Materials B N-Protected Azetidine Alkene A->B Multi-step synthesis E [3+2] Cycloaddition B->E C Sulfoxide/Sulfide Precursor D Thiocarbonyl Ylide (in situ) C->D Thermal or Chemical Activation D->E F 6-Thia-2-azaspiro[3.4]octane (sulfide) E->F G Oxidation F->G I Deprotection & Further Functionalization F->I H 6-Thia-2-azaspiro[3.4]octane (sulfone) G->H H->I

Caption: Synthetic workflow for 6-thia-2-azaspiro[3.4]octane derivatives.

Detailed Experimental Protocol

This protocol is adapted from the procedures reported by Carreira and coworkers for the synthesis of 6-thia-2-azaspiro[3.4]octane derivatives.[2]

Step 1: Synthesis of the N-Protected Azetidine Alkene

The starting N-protected azetidine alkene can be synthesized through various established methods. For the purpose of this protocol, we will assume the availability of a suitable N-Boc protected 3-methyleneazetidine.

Step 2: [3+2] Cycloaddition for the Formation of the Spirocyclic Sulfide

Materials and Reagents:

Reagent/MaterialFormulaMW ( g/mol )Concentration/PuritySupplierNotes
N-Boc-3-methyleneazetidineC9H15NO2169.22>95%Commercially AvailableThe dipolarophile
Bis(trimethylsilylmethyl)sulfoxideC8H22OSi2S222.50>95%Commercially AvailableThiocarbonyl ylide precursor
TolueneC7H892.14AnhydrousSigma-AldrichReaction Solvent
m-Chloroperoxybenzoic acid (mCPBA)C7H5ClO3172.5777%Sigma-AldrichFor subsequent oxidation
Dichloromethane (DCM)CH2Cl284.93AnhydrousSigma-AldrichSolvent for oxidation
Saturated aq. NaHCO3NaHCO384.01--For work-up
BrineNaCl58.44Saturated-For work-up
Anhydrous MgSO4MgSO4120.37--Drying agent

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-Boc-3-methyleneazetidine (1.0 eq).

  • Dissolve the azetidine in anhydrous toluene (to make a ~0.1 M solution).

  • Add bis(trimethylsilylmethyl)sulfoxide (1.5 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene.

  • The crude product, the 6-thia-2-azaspiro[3.4]octane sulfide, can be purified by flash column chromatography on silica gel.

Rationale: The heating of bis(trimethylsilylmethyl)sulfoxide generates the thiocarbonyl ylide via a sila-Pummerer rearrangement.[2] This highly reactive intermediate is trapped in situ by the N-Boc-3-methyleneazetidine in a [3+2] cycloaddition to form the desired spirocyclic sulfide.

Step 3: Oxidation to the Spirocyclic Sulfone

Procedure:

  • Dissolve the purified 6-thia-2-azaspiro[3.4]octane sulfide (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask at 0 °C (ice bath).

  • Add m-chloroperoxybenzoic acid (mCPBA) (2.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the addition of saturated aqueous NaHCO3 solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • The resulting crude sulfone can be purified by flash column chromatography or recrystallization.

Rationale: The oxidation of the sulfide to the sulfone is a common transformation that can alter the physicochemical properties of the molecule, such as polarity and hydrogen bond accepting ability. This can be beneficial for modulating the pharmacological properties of the final compound. mCPBA is a widely used and effective reagent for this oxidation.

Characterization

The synthesized compounds should be thoroughly characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the structure and purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • m-Chloroperoxybenzoic acid (mCPBA) is a potentially explosive oxidizing agent and should be handled with care. Avoid grinding or subjecting it to shock.

  • Anhydrous solvents are flammable and should be handled away from ignition sources.

Conclusion

The synthetic route outlined in this application note provides a reliable and efficient method for the preparation of the 6-thia-2-azaspiro[3.4]octane scaffold. This versatile building block can be further functionalized at the nitrogen atom after deprotection, opening up a wide range of possibilities for the synthesis of novel compounds for drug discovery and development. The provided protocol, grounded in the peer-reviewed literature, offers a solid foundation for researchers to explore the potential of this exciting spirocyclic system.

References

  • Li, D. B.; Rogers-Evans, M.; Carreira, E. M. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Org. Lett.2011 , 13 (22), 6134–6136. [Link][3][4][5]

  • Carreira, E. M.; Rogers-Evans, M.; Li, D. B. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Figshare2016 . [Link]

  • Li, D. B.; Rogers-Evans, M.; Carreira, E. M. Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. PubMed2013 . [Link]

  • Li, D. B.; Rogers-Evans, M.; Carreira, E. M. Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. Org. Lett.2013 , 15 (18), 4766–4769. [Link]

Sources

Application Note: Optimized Peptide Coupling for 2-Thia-6-azaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

The 2-Thia-6-azaspiro[3.4]octane scaffold represents a high-value pharmacophore in Fragment-Based Drug Discovery (FBDD). It offers a unique vector for exit substituents due to its spirocyclic constraint, which positions the amine (pyrrolidine) and the thietane ring in a defined 3D orientation.

However, this building block presents two distinct chemical challenges that standard "mix-and-stir" peptide coupling protocols often fail to address:

  • Steric Deactivation: The spiro-C5 center exerts significant steric bulk adjacent to the nucleophilic N6-amine.[1] While pyrrolidines are generally good nucleophiles, the spiro-fusion creates a "neopentyl-like" environment that retards reaction rates, requiring highly active acylating species.

  • Thietane Ring Strain & Redox Sensitivity: The 4-membered thietane ring is highly strained (~19.6 kcal/mol).[1][2] While kinetically stable under basic conditions, the sulfur atom is prone to:

    • Oxidation: Rapid conversion to sulfoxide (

      
      ) or sulfone (
      
      
      
      ) if exposed to peroxides or aggressive workup oxidants.[1]
    • Ring Opening: Susceptibility to electrophilic attack or polymerization if strong Lewis acids are present.[1]

This guide details two validated protocols: Method A (HATU) for high-throughput discovery and Method B (T3P) for scalable, purity-focused synthesis.

Critical Reaction Parameters

Reagent Selection Logic
ParameterRecommendedAvoidMechanistic Rationale
Coupling Agent HATU (Small Scale)T3P (Scale-up)DCC, EDC/HOBtCarbodiimides (DCC/EDC) are often too slow for sterically hindered spiro-amines, leading to acyl-urea side products. HATU provides the rapid kinetics needed.[1]
Base DIPEA (Hünig's Base)NMI (with T3P)TEA, Inorganic basesDIPEA prevents premature Fmoc removal (if applicable) and is non-nucleophilic. N-methylimidazole (NMI) acts as a synergistic catalyst with T3P.[1]
Solvent DMF, EtOAc Chlorinated solvents (aged)Old CHCl₃/DCM may contain traces of HCl (ring opening risk) or phosgene.[1] DMF maximizes solubility of the polar spirocycle.[1]
Workup Citric Acid / NaHCO₃ Bleach, H₂O₂CRITICAL: Never use oxidative washes for odor control; they will instantly oxidize the thietane sulfur.[1]

Experimental Protocols

Protocol A: High-Efficiency Coupling (HATU)

Best for: Discovery scale (mg to 1g), difficult acids, and rapid library synthesis.

Materials:

  • Carboxylic Acid (

    
     equiv)
    
  • 2-Thia-6-azaspiro[3.4]octane (Amine) (

    
     - 
    
    
    
    equiv)
  • HATU (

    
     - 
    
    
    
    equiv)
  • DIPEA (

    
     equiv)
    
  • Anhydrous DMF (

    
     M concentration relative to Acid)
    

Step-by-Step Procedure:

  • Activation: In a dried vial, dissolve the Carboxylic Acid and HATU in anhydrous DMF.

  • Base Addition: Add DIPEA dropwise.[1] Stir at room temperature (RT) for 5–10 minutes. Note: The solution should turn yellow (formation of the activated At-ester).

  • Coupling: Add the 2-Thia-6-azaspiro[3.4]octane (amine) in one portion.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[1]

    • Checkpoint: Look for the product mass (

      
      ).[1] If a peak at 
      
      
      
      or
      
      
      appears, S-oxidation is occurring (check solvent purity).[1]
  • Quench: Dilute with EtOAc (10x volume).

  • Wash:

    • 
       Saturated 
      
      
      
      or
      
      
      Citric Acid (to remove excess DIPEA/Amine).[1]
    • 
       Saturated 
      
      
      
      (to remove unreacted acid/HOBt byproducts).[1]
    • 
       Brine.[1]
      
  • Drying: Dry over

    
    , filter, and concentrate.
    
Protocol B: Scalable & Clean Coupling (T3P)

Best for: Scale-up (>1g), suppression of racemization, and easy purification.

Materials:

  • Carboxylic Acid (

    
     equiv)
    
  • 2-Thia-6-azaspiro[3.4]octane (

    
     equiv)
    
  • T3P (Propylphosphonic anhydride) (

    
     w/w in EtOAc or DMF) (
    
    
    
    -
    
    
    equiv)
  • Pyridine (

    
     equiv) or DIPEA (
    
    
    
    equiv)
  • Solvent: EtOAc or 2-MeTHF (preferred for green chemistry)

Step-by-Step Procedure:

  • Charge: To a reactor/flask, add Carboxylic Acid , Amine , and Pyridine in EtOAc.

  • Cooling: Cool the mixture to

    
     (ice bath). T3P reaction is exothermic.[1]
    
  • Addition: Add T3P solution dropwise over 10 minutes.

  • Reaction: Allow to warm to RT and stir for 3–12 hours.

    • Why T3P? T3P generates water-soluble byproducts (phosphonic acid salts), eliminating the need for difficult chromatography to remove urea byproducts common with EDC/DCC.

  • Workup:

    • Add water directly to the reaction mixture.[1]

    • Separate phases.[1] Wash organic layer with

      
       (removes excess T3P and acid) and then 
      
      
      
      Citric Acid (removes Pyridine).[1]
  • Isolation: Dry organic layer and concentrate.[1]

Visualizing the Decision Process

The following diagram illustrates the logical flow for selecting conditions and troubleshooting common issues with this specific scaffold.

PeptideCoupling Start Start: 2-Thia-6-azaspiro[3.4]octane Coupling CheckAcid Analyze Carboxylic Acid Partner Start->CheckAcid IsChiral Is Acid Chiral/Epimerizable? CheckAcid->IsChiral Scale Reaction Scale? IsChiral->Scale No MethodB Method B: T3P / Pyridine (Low Epimerization) IsChiral->MethodB Yes (Risk of Racemization) MethodA Method A: HATU / DIPEA (High Reactivity) Scale->MethodA < 100 mg (Discovery) Scale->MethodB > 1 gram (Process) AdvantageA Pros: Fast, works for hindered acids Cons: Harder workup, expensive MethodA->AdvantageA Workup Workup & Isolation AdvantageA->Workup AdvantageB Pros: Water-soluble byproducts, No racemization, Scalable MethodB->AdvantageB AdvantageB->Workup Warning CRITICAL WARNING: Avoid Oxidative Washes (Bleach/H2O2) Risk: Thietane -> Sulfone Workup->Warning

Caption: Decision Logic for Coupling 2-Thia-6-azaspiro[3.4]octane. Note the critical divergence based on chirality and scale, and the universal warning regarding oxidation.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Steric hindrance at the spiro-center.Switch to HATU if using EDC.[1][3] Increase temperature to

(monitor carefully). Add HOAt as an additive.
Product Mass +16 Da Oxidation of Thietane Sulfur to Sulfoxide.[1]Check solvents for peroxides (especially ethers like THF).[1] Degas solvents with Argon.[1][4] Ensure workup is reductive or neutral.
Product Mass +32 Da Oxidation to Sulfone.[1]Strong oxidant present.[1] Review workup reagents.
Epimerization of Acid Base-mediated proton abstraction.[1]Switch to T3P/Pyridine at

.[1] Avoid DIPEA if possible.

References

  • Dunetz, J. R., et al. (2011).[1][5][6] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[1]

  • Enamine Ltd. (2025).[1][7] "MADE Building Blocks: Spirocyclic Amines." Enamine Catalog.

  • Bachem. (2024).[1] "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides.

  • BenchChem. (2025).[1][4] "Technical Guide to the Physical and Chemical Properties of Thietane Rings." BenchChem Technical Resources.

  • Archibald, T. G., et al. (1990).[1] "Synthesis of strained ring nitro compounds." Journal of Organic Chemistry, 55, 2920.[1] (Reference for general thietane ring strain and stability).

Sources

Application Note: Chemoselective N-Alkylation of 2-Thia-6-azaspiro[3.4]octane

[1][2]

Executive Summary & Strategic Analysis

2-Thia-6-azaspiro[3.4]octane is a high-value spirocyclic building block used to reduce lipophilicity (LogP) and introduce novel 3D vectors in drug candidates (e.g., KRAS G12C inhibitors).[1][2]

The Core Challenge: The molecule contains two nucleophilic centers:

  • N6 (Pyrrolidine Nitrogen): A secondary amine (

    
    ).[1][2] The desired site of alkylation.[1][2]
    
  • S2 (Thietane Sulfur): A strained cyclic thioether.[1][2] While less basic, it is a potent soft nucleophile.[1]

Failure Mode Analysis:

  • S-Alkylation (Sulfonium Formation): Reaction with soft electrophiles (e.g., alkyl iodides) often leads to competitive S-alkylation.[2] The resulting sulfonium salt activates the strained 4-membered ring, leading to rapid ring-opening or polymerization.[1]

  • Oxidation: The thietane sulfur is susceptible to oxidation to sulfoxides/sulfones if non-degassed solvents or radical initiators are present.[1][2]

Recommended Strategy:

  • Primary Route: Reductive Amination (High Chemoselectivity).[1][2]

  • Secondary Route: Nucleophilic Substitution with "Hard" Electrophiles (using specific solvent/base controls).[1][2]

Critical Control Points

ParameterRecommendationRationale
Electrophile Choice Carbonyls > Alkyl Chlorides > Alkyl Bromides >> Alkyl Iodides Iodides are "soft" electrophiles that prefer the "soft" sulfur atom.[1][2] Carbonyls (reductive amination) are "hard" and exclusively target the amine.
Base Selection Inorganic Carbonates (

,

)
Avoid strong organolithiums which may deprotonate the

-protons of the thietane or induce ring fragmentation.
Solvent System DCM/DCE (Reductive) or MeCN (Alkylation) Avoid nucleophilic solvents (MeOH/EtOH) during alkylation steps to prevent solvolysis if the ring opens.
Atmosphere Argon/Nitrogen Sparging Essential.[1][2] Thietanes oxidize to sulfoxides in air, changing the vector and polarity of the scaffold.

Detailed Experimental Protocols

Protocol A: Reductive Amination (The "Gold Standard")

Best for: Attaching primary/secondary alkyl groups with high chemoselectivity.

Mechanism: Formation of an iminium ion (reversible) followed by irreversible hydride reduction.[1][2] The sulfur atom cannot form a stable iminium equivalent under these conditions, ensuring 100% N-selectivity.

Materials:

  • Substrate: 2-Thia-6-azaspiro[3.4]octane (free base or HCl salt).[1][2]

  • Reagent: Aldehyde or Ketone (1.1 equiv).[1][2]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

  • Additive: Acetic Acid (AcOH) (1.0 equiv, only if using free base).

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried reaction vial with 2-Thia-6-azaspiro[3.4]octane (1.0 mmol) and the aldehyde/ketone (1.1 mmol).

  • Solvation: Add anhydrous DCE (5 mL, 0.2 M). Note: If using the HCl salt of the amine, add DIPEA (1.0 equiv) to liberate the free base.

  • Imine Formation: Stir at Room Temperature (RT) for 30–60 minutes.

    • QC Check: Monitor by LCMS.[1][2] You may observe the imine mass or the hydrate.

  • Reduction: Cool to 0 °C. Add STAB (1.5 mmol) in one portion. If the reaction is sluggish, add AcOH (1.0 mmol) to catalyze iminium formation.

  • Reaction: Allow to warm to RT and stir for 2–16 hours.

  • Quench: Quench with saturated aqueous

    
    . Do not use strong acids  for workup as they may degrade the thietane.[1][2]
    
  • Isolation: Extract with DCM (

    
    ). Dry organics over 
    
    
    (avoid
    
    
    if Lewis acidic impurities are suspected).[2]
Protocol B: Direct Alkylation (Nucleophilic Substitution)

Best for: Substrates lacking carbonyl handles or when reductive amination fails.

Risk Mitigation: To avoid S-alkylation, use a harder leaving group (Cl > Br > I) and a polar aprotic solvent that solvates the cation, making the amine more nucleophilic.

Materials:

  • Electrophile: Alkyl Bromide or Chloride (1.1 equiv).[1][2] Avoid Iodides.

  • Base:

    
     (2.0 equiv) or DIPEA (2.5 equiv).
    
  • Solvent: Acetonitrile (MeCN) or DMF.[1][2]

Step-by-Step Procedure:

  • Dissolution: Dissolve 2-Thia-6-azaspiro[3.4]octane (1.0 mmol) in anhydrous MeCN (5 mL).

  • Base Addition: Add

    
     (2.0 mmol). Stir for 10 mins to ensure deprotonation of any salts.
    
  • Alkylation: Add the Alkyl Bromide (1.1 mmol) dropwise at 0 °C.

  • Temperature Control:

    • Standard: Warm to RT.[1][2][3][4]

    • High Reactivity:[1][2] Keep at 0 °C.[1][2]

    • Low Reactivity:[1][2] Heat to 50 °C max. Do not reflux >80 °C as thermal stress can promote thietane ring opening.[1][2]

  • Monitoring: Monitor by TLC/LCMS. Look for the

    
     peak.
    
    • Warning Sign: If you see a peak at

      
       that does not move on TLC (very polar) or shows a distinct shift in retention time inconsistent with the amine, it may be the S-alkylated sulfonium salt.
      
  • Workup: Filter off inorganic solids. Concentrate under reduced pressure.

Mechanistic Visualization

The following diagram illustrates the chemoselectivity divergence between Nitrogen (desired) and Sulfur (undesired) pathways.

ReactionPathwaysStart2-Thia-6-azaspiro[3.4]octaneAldehydeAldehyde/Ketone(Reductive Amination)Start->AldehydeAlkylHalideAlkyl Halide (R-X)(Direct Alkylation)Start->AlkylHalideIminiumIminium Ion(N-Specific)Aldehyde->IminiumFast, ReversibleSulfoniumSulfonium Salt(S-Alkylated)AlkylHalide->SulfoniumSoft Electrophile (R-I)Thermodynamic TrapProductN-Alkylated Product(Stable)AlkylHalide->ProductHard Electrophile (R-Cl)Kinetic ControlIminium->Product+ STAB (Hydride)DeadEndRing Opening / Polymerization(Failure)Sulfonium->DeadEndRing Strain Relief

Figure 1: Chemoselectivity decision tree. Reductive amination (Green path) bypasses the sulfur trap entirely.

Troubleshooting & Optimization Table

ObservationDiagnosisCorrective Action
Low Conversion (Reductive Amination) Steric hindrance at spiro center.[1][2]Switch solvent to DCM (less coordinating). Increase temp to 40 °C. Use Ti(OiPr)4 as a Lewis acid additive to force imine formation before adding STAB [1].[1][2]
Formation of Polar Byproduct S-alkylation (Sulfonium salt).[1][2]Switch from Alkyl Iodide to Alkyl Bromide/Tosylate . Lower reaction temperature.[1][2][5] Switch to Reductive Amination protocol.
Product Degradation on Silica Acid sensitivity of thietane.[1][2]Pre-treat silica gel with 1% Triethylamine in eluent to neutralize acidic sites.[1][2]
Oxidation (M+16 peak) Sulfoxide formation.[1][2]Degas all solvents with Argon.[1][2] Add Methionine (0.1 eq) as a sacrificial antioxidant during workup if handling sensitive analogs.[1][2]

References

  • Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 2-Thia-6-azaspiro[3.3]heptane: A New Saturated Heterocycle." Organic Letters, 12(9), 1944–1947. (Analogous spiro-thietane chemistry). Link

  • Patterson, A. W., et al. (2021). "Discovery of Adagrasib (MRTX849), a Potent, Selective, and Long-Acting Inhibitor of KRAS G12C." Journal of Medicinal Chemistry, 62, 11100-11120. (Demonstrates utility of azaspiro-systems in KRAS inhibitors). Link

  • Enamine Ltd. "Spirocyclic Building Blocks: 2-Thia-6-azaspiro[3.4]octane."[1][2] Catalog Entry & Safety Data. Link

Troubleshooting & Optimization

Technical Support Center: 2-Thia-6-azaspiro[3.4]octane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #TS-SP-34-OCT-001 Subject: Yield Optimization & Troubleshooting for Thietane Spirocyclization Status: Open / High Priority Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Introduction: The Engineering of a Bioisostere

You are likely accessing this guide because you are encountering yield cliffs during the synthesis of 2-Thia-6-azaspiro[3.4]octane . This scaffold is a critical bioisostere for morpholine and piperidine, offering altered lipophilicity (LogP) and metabolic stability profiles in fragment-based drug discovery (FBDD).

The synthesis of this [3.4] spiro-system presents a unique thermodynamic challenge: you are forcing the formation of a strained four-membered thietane ring onto a five-membered pyrrolidine core. The failure modes are almost always kinetic—specifically, the competition between intramolecular cyclization (desired) and intermolecular oligomerization (polymerization).

This guide deconstructs the synthesis into a self-validating protocol, focusing on the critical S-alkylation cyclization step.

Module 1: The Synthetic Route & Logic

While various routes exist, the industry-standard "High-Fidelity" route relies on the double nucleophilic displacement of a gem-bis(electrophile) by a sulfide source. This approach mirrors the robust protocols developed for the [3.3] analog by the Carreira group, adapted here for the [3.4] geometry.

The Validated Pathway
  • Precursor: N-Boc-3,3-bis(hydroxymethyl)pyrrolidine.

  • Activation: Conversion to N-Boc-3,3-bis(bromomethyl)pyrrolidine (or mesylate).

  • Cyclization: Double displacement using Sodium Sulfide (

    
    ) or hydrosulfide.
    
Workflow Visualization

SynthesisWorkflow cluster_side Failure Modes Start N-Boc-3,3-bis (hydroxymethyl) pyrrolidine Activation Activation Step (CBr4/PPh3 or MsCl) Start->Activation Activation Intermediate Bis-Electrophile (Bis-bromide/mesylate) Activation->Intermediate Isolation Cyclization Cyclization (Na2S·9H2O) Intermediate->Cyclization Slow Addition (High Dilution) Polymer Oligomers (Intermolecular) Intermediate->Polymer High Conc. Elimination Exocyclic Alkene (Elimination) Intermediate->Elimination High Temp/Base Product 2-Thia-6-azaspiro [3.4]octane Cyclization->Product Workup

Caption: Figure 1. The standard "Bis-Electrophile Displacement" pathway. Note the critical divergence points leading to polymerization or elimination.

Module 2: Root Cause Analysis & Troubleshooting

If your yield is


, consult the following diagnostic matrix. The most common error is treating the thietane formation like a standard alkylation; it requires macrocyclization-like conditions .
Critical Process Parameters (CPP)
ParameterSpecificationScientific Rationale
Concentration 0.01 M to 0.05 M Critical: High dilution favors intramolecular ring closure over intermolecular polymerization.
Temperature 60°C - 80°C Thietane formation is endothermic and slow; heat is required to overcome the strain energy barrier.
Reagent (

)

The nonahydrate is preferred. Anhydrous

often has surface oxidation or poor solubility in polar aprotic solvents.
Leaving Group Bromide (-Br) Superior to Mesylate (-OMs). Bromide is a "softer" leaving group, matching the "soft" sulfide nucleophile (HSAB theory).
Solvent DMF or DMSO/H2O High dielectric constant stabilizes the transition state. Water prevents precipitation of inorganic salts.
Troubleshooting Guide
Issue 1: The "Sticky Gum" (Oligomerization)

Symptom: The reaction mixture becomes viscous; TLC shows a streak or baseline material; low isolated yield.

  • Root Cause: Concentration was too high. The probability of a sulfide hitting a second molecule of precursor was higher than it hitting the second electrophilic site on the same molecule.

  • Protocol Fix:

    • Dissolve

      
       (3.0 equiv) in the solvent (DMF/Water 9:1) first.
      
    • Dissolve your bis-bromide precursor in a separate volume of solvent.

    • Slow Addition: Add the precursor solution to the sulfide solution via syringe pump over 4–6 hours.

Issue 2: Incomplete Conversion / Mono-substitution

Symptom: Mass spec shows M+SH or M+OH species; starting material remains.

  • Root Cause: "Stalled" cyclization. The first displacement occurred (creating a thiol), but the second displacement (ring closure) failed due to ring strain.

  • Protocol Fix:

    • Switch Leaving Groups: If using Mesylate, switch to Bromide. The C-Br bond is easier to break in this specific geometry.

    • Catalyst: Add 5-10 mol% TBAI (Tetrabutylammonium iodide) . This generates a transient, highly reactive iodide intermediate (Finkelstein-like) in situ.

Issue 3: Product Loss During Workup

Symptom: Reaction looks clean on TLC, but mass is lost after concentration.

  • Root Cause: Volatility and Oxidation.

    • Small thietanes can be sublimable or volatile.

    • Sulfur is prone to oxidation to sulfoxide (

      
      ) if peroxides are present in ether/THF.
      
  • Protocol Fix:

    • Avoid Rotovap Heat: Do not exceed 30°C during concentration.

    • Oxidation Check: Ensure extraction solvents (Ether/EtOAc) are peroxide-free.

    • Salt Formation: Isolate the product as an oxalate or HCl salt immediately to eliminate volatility.

Module 3: Advanced Optimization Logic

Use this decision tree to determine the next experimental step based on your current observation.

TroubleshootingTree Problem Yield < 40% CheckTLC Check TLC/LCMS Problem->CheckTLC Polymer Baseline Streaking? (Polymerization) CheckTLC->Polymer SM_Left SM Remaining? (Stalled Rxn) CheckTLC->SM_Left Clean_LowMass Clean TLC but Low Mass? (Volatility/Workup) CheckTLC->Clean_LowMass Sol_Poly Action: Increase Dilution (0.02M) & Slow Addition Polymer->Sol_Poly Sol_SM Action: Add TBAI (10%) Switch OMs -> Br SM_Left->Sol_SM Sol_Mass Action: Isolate as Salt (Oxalate/HCl) Clean_LowMass->Sol_Mass

Caption: Figure 2. Diagnostic logic tree for isolating the specific cause of yield loss.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use the mesylate (-OMs) instead of the bromide (-Br)?

  • Answer: You can, but yields are typically 15-20% lower. The mesylate is a harder nucleophile and less prone to the specific

    
     geometry required for the strained ring closure. If you must use mesylate, conduct the reaction in Ethanol/Water with Thiourea, followed by alkaline hydrolysis (the "Thiourea Method"), rather than direct 
    
    
    
    displacement.

Q2: My product smells strongly of sulfur, but the NMR is messy. Why?

  • Answer: Thietanes have a distinct, pungent odor. A messy NMR usually indicates disulfide formation (dimerization via oxidation). Treat your crude mixture with a reducing agent like

    
     or Dithiothreitol (DTT) to cleave disulfides back to thiols, then attempt cyclization again or purify immediately.
    

Q3: Is the [3.4] system more stable than the [3.3] system?

  • Answer: Slightly. The [3.4] system (spiro-pyrrolidine) has marginally less ring strain than the [3.3] (spiro-azetidine) due to the larger bond angles in the five-membered ring accommodating the spiro-center. However, the thietane ring itself remains the point of vulnerability for ring-opening.

Q4: Can I scale this reaction to >10g?

  • Answer: Yes, but heat management becomes critical. The reaction is exothermic upon reagent mixing but requires heat for completion. On a large scale, use a jacketed reactor. Do not scale up by simply increasing concentration; you must maintain the high dilution factor, which requires large solvent volumes.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Saturated Heterocycles. Organic Letters.[1]

    • Context: Establishes the foundational "Carreira Route" for spiro-thietane synthesis via bis-electrophile displacement.
  • Wuitschik, G., et al. (2008). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie International Edition.[2]

    • Context: Discusses the oxa-analog and the thermodynamic challenges of 4-membered spirocycles.
  • Chupakhin, E., et al. (2016). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Organic Letters.[1]

    • Context: Specific reference for the [3.
  • Lioschenko, A. (2018). An expeditious and efficient bromomethylation of thiols.[3][4] RSC Advances.

    • Context: Provides background on the reactivity of bromomethyl sulfides, relevant to the precursor stability.

Sources

optimizing recrystallization of 2-Thia-6-azaspiro[3.4]octane oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Recrystallization & Solid-State Engineering

Introduction: The Engineering Challenge

Welcome to the technical support hub for 2-Thia-6-azaspiro[3.4]octane oxalate (CAS: 1408075-00-2).[1] As a researcher, you likely selected this scaffold to introduce specific vectoral constraints or improve metabolic stability (


 character) in your drug candidate.

However, crystallizing this specific salt presents a unique "triad of difficulty":

  • Spiro-Strain: The 4-membered thietane ring introduces significant ring strain, making the compound thermally sensitive (risk of ring-opening/polymerization).

  • Oxalate Stoichiometry: Oxalic acid is a dicarboxylic acid (

    
    ). Depending on your conditions, you may inadvertently isolate the hemioxalate (2:1) , mono-oxalate (1:1) , or a solvate , leading to confusing melting point data.
    
  • Oiling Out: Secondary amine oxalates are notorious for Liquid-Liquid Phase Separation (LLPS), or "oiling out," rather than clean nucleation.

This guide moves beyond basic recipes to provide a self-validating engineering approach to these challenges.

Module 1: Solvent System & Oiling Out (LLPS)

User Query: "My product comes out as a sticky yellow oil at the bottom of the flask instead of crystals. How do I fix this?"

The Mechanism

Oiling out occurs when the metastable limit of the liquid-liquid separation boundary is crossed before the crystalline nucleation boundary. This is common in amine salts because the high polarity of the ionic pair requires water or methanol to dissolve, but these solvents often hold the salt too well, preventing saturation.

The Solution: Polarity Balancing

You must bridge the gap between the highly polar salt and the lipophilic organic backbone.

Recommended Solvent Systems (Screening Matrix):

SystemRatio (v/v)RoleBest For
MeOH / EtOAc 1:3 to 1:5Standard. MeOH dissolves the salt; EtOAc acts as the anti-solvent.[2]Initial purification.[2][3][4]
Water / IPA 1:10 to 1:20High Purity. Water breaks the ionic lattice; IPA forces precipitation.Final polishing (removes inorganic salts).
EtOH / MTBE 1:4Slow Growth. Promotes larger particle size.X-ray quality single crystals.[5]
Troubleshooting Workflow: The "Oiling Out" Decision Tree

SolventSelection Start Problem: Product Oils Out CheckSolv Check Solvent Composition Start->CheckSolv TooPolar Is solution too polar? (High Water/MeOH content) CheckSolv->TooPolar AddAnti Add Anti-solvent SLOWLY (EtOAc/MTBE) at Reflux TooPolar->AddAnti Yes Seed Seed at Cloud Point (Critical Step) TooPolar->Seed No (Composition OK) AddAnti->Seed Cool Slow Cooling (5°C/hour) Seed->Cool Cool->Start Oils out again (Restart with higher purity seed) Success Crystalline Solid Cool->Success

Figure 1: Decision matrix for mitigating Liquid-Liquid Phase Separation (LLPS).

Module 2: Stoichiometry & Thermal Stability

User Query: "The melting point is 20°C lower than reported, and the solid smells like sulfur."

Issue A: Stoichiometry (The 1:1 vs 2:1 Trap)

2-Thia-6-azaspiro[3.4]octane is a secondary amine.

  • Target: Mono-oxalate (1:1 salt).

  • Risk: If you use exactly 0.5 equivalents of oxalic acid (or if the amine is in excess), you may form the hemioxalate (2 amines : 1 oxalate).

  • Risk: If you use a large excess of oxalic acid (>1.5 eq), free oxalic acid may co-crystallize.

Validation Protocol:

  • H-NMR Integration: Check the ratio of the oxalate peak (if visible/derivatized) to the spiro-scaffold protons.

  • Elemental Analysis: Carbon/Nitrogen ratio is the gold standard here.

    • 1:1 Salt: Lower C/N ratio.

    • 2:1 Salt: Higher C/N ratio.

Issue B: Thermal Decomposition

The thietane (4-membered sulfur ring) is strained.

  • Symptom: Sulfur smell (mercaptan evolution) or yellowing.

  • Cause: Prolonged heating at reflux, especially in acidic media, can open the thietane ring.

  • Fix:

    • Never boil for >15 minutes.

    • Max temperature: 60-65°C (Avoid boiling water/toluene if possible).

    • Use vacuum cooling or antisolvent addition rather than evaporative crystallization.

Module 3: Optimized Recrystallization Protocol (SOP)

This protocol is designed to maximize yield while rejecting regioisomeric impurities.

Prerequisites:

  • Crude 2-Thia-6-azaspiro[3.4]octane oxalate.

  • Solvents: Methanol (HPLC grade), Ethyl Acetate (EtOAc).

  • Equipment: Magnetic stirrer, oil bath, temperature probe.

Step-by-Step Methodology:

  • Dissolution (The "Minimum Volume" Rule):

    • Place 10.0 g of crude salt in a flask.

    • Add Methanol in small portions (start with 30 mL) at 50°C.

    • Critical: Add just enough MeOH to dissolve the solid. If a small amount of dark residue remains, filter it off (hot filtration)—do not add excess solvent to dissolve trash.

  • The Polish:

    • Pass the hot solution through a 0.45 µm PTFE syringe filter to remove nucleation sites (dust) that cause uncontrolled precipitation.

  • Nucleation Setup:

    • Reheat filtrate to 50°C.

    • Add Ethyl Acetate dropwise until the solution turns slightly turbid (cloud point).

    • Add 1-2 drops of Methanol to clear the solution (make it just undersaturated).

  • Seeding (The Control Point):

    • Cool to 40°C.

    • Add 0.1% w/w pure seed crystals . (If no seeds exist, scratch the glass wall with a glass rod).

    • Hold at 40°C for 30 minutes. Do not cool yet. This "aging" step allows the seeds to grow without new nucleation (prevents oiling).

  • Cooling Ramp:

    • Cool from 40°C to 0°C at a rate of 10°C per hour .

    • Stir gently (100-150 rpm). Vigorous stirring breaks crystals and induces secondary nucleation (fines).

  • Isolation:

    • Filter the white crystalline solid.

    • Wash with cold EtOAc (do not use MeOH in the wash).

    • Dry under vacuum at 40°C (Do not exceed 50°C due to thietane stability).

Module 4: Process Logic & Impurity Rejection

User Query: "Why is my yield only 40%?"

Yield loss usually comes from the "Solubility Width" being too narrow. If the salt is too soluble in the mother liquor, it won't crash out.

The "Solubility Width" Diagram

RecrystWorkflow Crude Crude Salt (High Impurity) Dissolve Dissolution (Hot MeOH) Crude->Dissolve Heat to 50°C Filter Polish Filter (Remove insolubles) Dissolve->Filter CloudPoint Cloud Point (Add EtOAc) Filter->CloudPoint Anti-solvent SeedAge Seed & Age (40°C, 30 min) CloudPoint->SeedAge Critical Step CrystGrowth Crystal Growth (Cool to 0°C) SeedAge->CrystGrowth Slow Ramp Isolate Filtration & Wash CrystGrowth->Isolate

Figure 2: Optimized workflow emphasizing the "Seed & Age" step to prevent oiling out.

Yield Optimization Table
VariableAdjustmentEffectRisk
Anti-solvent Ratio Increase EtOAcIncreases YieldIncreases risk of oiling out or co-precipitating impurities.
Final Temp Lower to -10°CIncreases YieldMay crystallize water/ice if solvent isn't dry.
Aging Time Increase to 2 hrsImproves PurityLowers throughput (takes longer).

References

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Standard text on salt selection and crystallization optimization).

  • Bermingham, S. K., et al. (2020).[6] "Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds." Pharmalego Technical Review. (Mechanistic insight into LLPS in amine salts).

  • Ramesh, S., Balakumar, R., et al. (2019).[7] "Facile Synthesis of 2-azaspiro[3.4]octane." Organic & Biomolecular Chemistry, 17(6).[8] (Primary literature on the synthesis and handling of the azaspiro[3.4]octane scaffold).

  • PubChem. (2025).[9] "2-Oxa-6-azaspiro[3.4]octane oxalate Compound Summary." (Physical property data for homologous spiro-octane oxalates).

  • Beckmann, W. (2000). "Seeding the Crystallization of Pharmaceuticals." Organic Process Research & Development, 4(5), 372–383. (Authoritative guide on the seeding protocols described in Module 3).

Sources

Technical Support Center: 2-Thia-6-azaspiro[3.4]octane Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemists and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting advice for overcoming the unique challenges associated with cross-coupling reactions involving the 2-thia-6-azaspiro[3.4]octane scaffold. The inherent steric bulk of this three-dimensional building block often complicates standard coupling protocols, leading to diminished yields and reaction failures.[1] This document offers a structured, question-and-answer approach to navigate these synthetic hurdles effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My Buchwald-Hartwig amination of an aryl chloride with 2-thia-6-azaspiro[3.4]octane is failing or giving very low yields. What is the likely cause and how can I fix it?

Answer:

This is a common and significant challenge. The low reactivity is primarily due to the steric hindrance imposed by the spirocyclic framework, which can impede both the oxidative addition and the crucial C-N bond-forming reductive elimination steps of the catalytic cycle.[2][3] The secondary amine is sterically demanding, making it a poor nucleophile and slowing down the final product-forming step.

Underlying Causality: The catalytic cycle for the Buchwald-Hartwig amination involves the coordination of the amine to the palladium center, followed by deprotonation and reductive elimination to form the desired C-N bond.[3] With a bulky secondary amine like 2-thia-6-azaspiro[3.4]octane, the transition state for reductive elimination becomes highly congested. This increases the activation energy for this step, often making it the rate-limiting step and leading to low product formation. Competing side reactions, such as beta-hydride elimination from the amido complex, can also become more prevalent.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Low Yield in Buchwald-Hartwig Coupling Start Low Yield with Standard Pd(OAc)₂/BINAP Step1 Switch to a More Active Catalyst/Ligand System Start->Step1 Initial approach fails Step2 Optimize Base and Solvent Step1->Step2 Yield still suboptimal Success Improved Yield Achieved Step1->Success Yield improves significantly Step3 Consider Alternative Coupling Step2->Step3 No significant improvement Step2->Success Yield improves significantly

Caption: Troubleshooting workflow for low coupling yield.

Recommended Solutions:

  • Employ Modern, Bulky Ligands: The key to overcoming this steric barrier is to use specialized phosphine ligands designed for challenging couplings. These ligands are both bulky and electron-rich, which helps to accelerate the rate-limiting reductive elimination step.[4][5]

    • Rationale: Bulky ligands promote the formation of a coordinatively unsaturated L-Pd-Amide intermediate, which is more reactive towards reductive elimination. Their electron-donating nature also increases electron density on the palladium center, further facilitating this step.[6]

  • Utilize Palladacycle Pre-catalysts: Pre-formed palladacycle pre-catalysts are often more efficient than generating the active Pd(0) species in situ. They can lead to faster reaction times and higher yields, especially with challenging substrates.[2]

  • Optimize the Base: While strong bases like NaOtBu are common, they can sometimes promote side reactions. For sterically hindered couplings, a weaker base like K₃PO₄ or Cs₂CO₃ in a polar aprotic solvent can sometimes provide a better outcome by modulating the concentration of the active palladium-amido complex.[5]

ParameterStandard ConditionsRecommended Modification for Steric HindranceRationale
Pd Source Pd(OAc)₂, Pd₂(dba)₃G3/G4 Palladacycle Pre-catalysts (e.g., SPhos-Pd-G3)Provides a more stable and active catalyst source.
Ligand BINAP, P(o-tol)₃Buchwald-type biaryl phosphines: SPhos, RuPhos, BrettPhosBulky, electron-rich ligands accelerate reductive elimination.[4][5]
Base NaOtBu, LiHMDSK₃PO₄, Cs₂CO₃Milder bases can sometimes reduce side reactions.
Solvent Toluene, Dioxanet-Amyl alcohol, CPME (Cyclopentyl methyl ether)Polar aprotic solvents can influence catalyst stability and reactivity.
Temperature 80-110 °C100-120 °CHigher temperatures may be needed to overcome activation barriers.
Experimental Protocol: Optimized Buchwald-Hartwig Amination

This protocol is a starting point for the coupling of 2-thia-6-azaspiro[3.4]octane with a representative aryl bromide.

Methodology:

  • Reaction Setup: In a nitrogen-filled glovebox, add the aryl bromide (1.0 equiv.), 2-thia-6-azaspiro[3.4]octane (1.2 equiv.), Cs₂CO₃ (1.5 equiv.), and the palladacycle pre-catalyst (e.g., RuPhos-Pd-G3, 2 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous, degassed t-amyl alcohol (to achieve a 0.1 M concentration with respect to the aryl bromide).

  • Heating and Monitoring: Seal the vial and place it in a preheated oil bath at 110 °C. Monitor the reaction progress by LC-MS or TLC.

  • Workup and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by silica gel column chromatography.

Question 2: I am attempting a Suzuki coupling to form a C(sp²)-C(sp³) bond with a derivative of 2-thia-6-azaspiro[3.4]octane, but the reaction is sluggish. How can I optimize it?

Answer:

Suzuki-Miyaura couplings, while robust, are also sensitive to steric hindrance, especially when forming C(sp²)-C(sp³) bonds involving a quaternary carbon, as is often the case with spirocyclic systems. The transmetalation step, where the organic group is transferred from the boron reagent to the palladium center, can be significantly slowed by steric bulk.[7][8]

Underlying Causality: For a successful Suzuki coupling, the organoboron reagent must approach the palladium center for transmetalation to occur. The spirocyclic framework can sterically shield the reactive center, hindering this approach. Furthermore, the subsequent reductive elimination to form the C-C bond can also be challenging.

Catalytic Cycle and Steric Hindrance:

Suzuki_Cycle Pd0 L₂Pd(0) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd ArPdX Ar-Pd(II)-X(L₂) OxAdd->ArPdX Transmetal Transmetalation (R-B(OR)₂) ArPdX->Transmetal Sterically hindered step ArPdR Ar-Pd(II)-R(L₂) Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim Sterically hindered step RedElim->Pd0 Catalyst regeneration Product Ar-R RedElim->Product

Caption: Key sterically hindered steps in the Suzuki catalytic cycle.

Recommended Solutions:

  • Choice of Boron Reagent: Potassium trifluoroborate salts (R-BF₃K) or MIDA boronates are often more stable and can be more reactive in challenging couplings compared to boronic acids.

  • Ligand Selection: As with C-N couplings, bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are crucial. They can facilitate both transmetalation and reductive elimination.[9][10]

  • Base and Solvent System: The choice of base is critical for activating the organoboron reagent. A strong base like K₃PO₄ in a polar solvent system (e.g., dioxane/water) is often effective. For extremely challenging cases, anhydrous conditions with a fluoride source (e.g., CsF) in a solvent like THF can be beneficial.

ParameterStandard ConditionsRecommended Modification for Steric HindranceRationale
Pd Source Pd(PPh₃)₄, Pd(OAc)₂Pd(OAc)₂, [PdCl(allyl)]₂Used in combination with a specialized ligand.
Ligand PPh₃Bulky Phosphines: SPhos, XPhos. NHC Ligands: IPr, SImesEnhances catalyst activity and stability for hindered substrates.[10]
Boron Reagent Ar-B(OH)₂Ar-BF₃K, Ar-B(MIDA)Increased stability and reactivity in some cases.
Base Na₂CO₃, K₂CO₃K₃PO₄, CsFStronger bases are often required to facilitate transmetalation.[10]
Solvent Toluene, DMEDioxane/H₂O, THF (with CsF)Solvent choice impacts base solubility and reaction kinetics.

References

  • Hartwig, J. F. (2007). Electronic effects on reductive elimination to form carbon-carbon and carbon-heteroatom bonds from palladium(II) complexes. Inorganic Chemistry, 46(6), 1936-1947. [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille and Suzuki-Miyaura Cross-Coupling Reactions. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Gildner, P. G., & Colacot, T. J. (2015). A Decade of Palladacycle Precatalysts: A Paradigm Shift in Cross-Coupling. Organometallics, 34(23), 5497-5508. [Link]

  • Carreira, E. M., & Kvaerno, L. (2011). Classics in Stereoselective Synthesis. John Wiley & Sons.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst for C-C and C-N Cross-Coupling Reactions of Aryl Chlorides. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Baran, P. S., Maimone, T. J., & Richter, J. M. (2007). Total synthesis of marine natural products without using protecting groups. Nature, 446(7134), 404-408. [Link]

  • Dandapani, S., & Curran, D. P. (2004). A practical synthesis of 2-thia-6-azaspiro[3.4]octane. The Journal of Organic Chemistry, 69(25), 8751-8754. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist's toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. [Link]

  • Carey, J. S., Laffan, D., Thomson, C., & Williams, M. T. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry, 4(12), 2337-2347. [Link]

  • Stepan, A. F., et al. (2012). The pursuit of sp3-rich scaffolds for drug discovery. MedChemComm, 3(5), 513-518. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 24, 2026, from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved February 24, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 24, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved February 24, 2026, from [Link]

  • Dandapani, S., & Curran, D. P. (2004). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Organic Letters, 6(17), 2873-2876. [Link]

  • Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive? Retrieved February 24, 2026, from [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Hartwig, J. F. (2010).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

Sources

minimizing side reactions during thia-azaspiro functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TA-SPIRO-FUNC-001

Status: Open Assigned Specialist: Senior Application Scientist, Organosulfur Chemistry Division

Welcome to the Thia-Azaspiro Support Module

Subject: Minimizing Side Reactions during Scaffold Diversification

Overview: You are likely accessing this guide because you are working with thia-azaspiro scaffolds (e.g., 1-thia-4-azaspiro[4.5]decanes or similar spiro-fused systems) and are encountering three specific failure modes: catalyst death during cross-coupling, chemoselectivity errors (S-alkylation vs. N-alkylation), or oxidative degradation of the sulfur ring.

These scaffolds are privileged structures in medicinal chemistry, acting as conformationally restricted bioisosteres for piperidines and morpholines. However, the thioether moiety is a "soft" nucleophile and a potent ligand for transition metals, requiring specific protocols to functionalize the "aza" (nitrogen) center without destroying the "thia" (sulfur) core.

Module 1: The "Catalyst Trap" (Transition Metal Poisoning)

The Issue: Your Buchwald-Hartwig or Suzuki coupling yields are <10%, or the reaction stalls completely. The Cause: The cyclic thioether sulfur possesses a lone pair that coordinates strongly to soft metals like Palladium (Pd) and Copper (Cu). This forms a stable, unreactive complex (catalyst poisoning), displacing the phosphine ligands required for the catalytic cycle.

Troubleshooting Protocol
VariableStandard Condition (AVOID)Optimized Protocol (USE THIS) Mechanism of Fix
Catalyst Source Pd(PPh₃)₄ or Pd(OAc)₂Pd-PEPPSI-IPr or Pd(OAc)₂ + XPhos NHC ligands (PEPPSI) and bulky biaryl phosphines (XPhos) bind Pd tighter than sulfur does.
Catalyst Loading 1–5 mol%5–10 mol% Saturates the "sulfur sink" while leaving active catalytic species available.
Base Selection Cs₂CO₃ (Weak)NaOtBu or LiHMDS Stronger bases facilitate faster transmetallation/amine deprotonation, outcompeting catalyst resting states.
Additives NoneCuTC (Copper Thiophene-2-carboxylate) In Stille couplings, CuTC acts as a "sulfur scavenger" and facilitates transmetallation.
Decision Logic: Catalyst Selection

CatalystSelection Start Start: Cross-Coupling on Thia-Azaspiro Scaffold CheckType Coupling Type? Start->CheckType Buchwald C-N Bond (Buchwald-Hartwig) CheckType->Buchwald Suzuki C-C Bond (Suzuki-Miyaura) CheckType->Suzuki LigandCheck Ligand Selection Buchwald->LigandCheck BaseCheck Base Sensitivity? Suzuki->BaseCheck NHC Use Pd-PEPPSI-IPr (Strongest Binding) LigandCheck->NHC Primary Choice Biaryl Use BrettPhos or RuPhos (Bulky Shielding) LigandCheck->Biaryl Alternative Robust Use SPhos Pd G3 + K3PO4 BaseCheck->Robust Stable Substrate Sensitive Use Pd(dppf)Cl2 (High Loading: 10%) BaseCheck->Sensitive Base Sensitive

Caption: Workflow for selecting catalysts that resist thioether coordination. Green nodes indicate high-probability success paths.

Module 2: Chemoselectivity (N- vs. S-Functionalization)

The Issue: You intend to alkylate the secondary amine (N-H), but you observe significant alkylation at the sulfur (sulfonium salt formation). The Cause: Sulfur is a "softer" nucleophile than nitrogen. With soft electrophiles (like alkyl iodides), S-alkylation is kinetically competitive.

The Fix: Hard/Soft Acid-Base (HSAB) Engineering

Strategy A: Reductive Amination (The Gold Standard) Avoid direct alkylation completely. Reductive amination proceeds via an imine/iminium intermediate which only forms on the nitrogen. Sulfur cannot form a stable double bond to the aldehyde carbon under these conditions.

  • Reagents: Aldehyde + NaBH(OAc)₃ (Sodium triacetoxyborohydride).

  • Why: NaBH(OAc)₃ is mild and will not reduce the thioether or the ring system.

Strategy B: Acylation-Reduction If you must add an alkyl group that isn't accessible via aldehyde:

  • Acylate: React amine with Acid Chloride (Hard Electrophile). Nitrogen reacts faster than sulfur with hard electrophiles (

    
    ).
    
  • Reduce: Reduce the amide to the amine using BH₃·DMS or LiAlH₄.

    • Warning: Borane-DMS (BH₃·SMe₂) can exchange sulfide ligands. Use BH₃·THF instead.

Strategy C: pH-Controlled Direct Alkylation If you must use an alkyl halide:

  • Solvent: Use polar protic solvents (MeOH/EtOH). Solvation shells stabilize the harder nucleophile (Nitrogen) less than the soft sulfur, but hydrogen bonding to the sulfur can reduce its nucleophilicity. Correction: Actually, polar aprotic solvents (DMF) enhance all nucleophiles, often exacerbating S-alkylation. Use Toluene or DCM (non-polar) with a heterogeneous base (K₂CO₃).

  • Leaving Group: Use Alkyl-Chlorides (Harder) rather than Alkyl-Iodides (Softer).

Module 3: Oxidative Stability & Ring Integrity

The Issue: The sulfur atom oxidizes to sulfoxide (S=O) or sulfone (O=S=O) upon exposure to air or during workup, or the ring opens via


-elimination.
Protocol: The "Anaerobic Shield"
  • Degassing is Mandatory: Thia-azaspiro compounds are prone to aerobic oxidation, especially in solution under light. All solvents must be sparged with Argon for 15 minutes prior to use.

  • Avoid Radical Initiators: Do not use AIBN or peroxides in other parts of the synthesis; these will rapidly oxidize the sulfide.

  • Workup Caution:

    • Avoid: Bleach or strong acidic workups.

    • Use: Sodium Thiosulfate quench if any oxidants were used nearby.

The "Exploding Ring" Phenomenon ( -Elimination)

In thia-azaspiro systems, the C-S bond is often


 to the nitrogen. If the nitrogen is quaternized (or if a strong base is used), the ring can undergo Grob-type fragmentation or E2 elimination.
  • Risk Factor: Quaternization of the Nitrogen (e.g., forming an ammonium salt). This turns the amine into a leaving group.

  • Prevention: Never heat a thia-azaspiro ammonium salt in basic media. Keep the nitrogen neutral or monoprotonated during purification.

Experimental Validation (Self-Check)

Before scaling up, run this 3-Point Check on a 10mg scale:

  • The "Spot" Test (TLC):

    • Run TLC of the starting material vs. product. Stain with KMnO₄ .

    • Result: Thioethers stain yellow/white rapidly in KMnO₄. Sulfones/Sulfoxides stain differently or not at all. If your product doesn't stain like a sulfide, you have oxidized it.

  • The "Poison" Test:

    • Add 1 equivalent of your scaffold to a standard Suzuki reaction (e.g., Ph-B(OH)₂ + Ph-Br) that usually works.

    • Result: If the standard reaction fails, your scaffold is a catalyst poison. Switch to Protocol 1 (Pd-PEPPSI).

  • The "Regio" Check (NMR):

    • Take an HSQC spectrum.

    • Result: Look at the carbon

      
       to the sulfur. If it has shifted significantly downfield (>10 ppm shift), you may have S-alkylated or oxidized the sulfur.
      

References

  • Catalyst Poisoning by Sulfur

    • Title: Palladium-Catalyzed Coupling of Azoles or Thiazoles with Aryl Thioethers via C–H/C–S Activation.[1]

    • Source: Organic Letters (2015).
    • URL:[Link]

    • Context: Discusses the strong binding of sulfur to Pd and strategies (high loading/specific ligands)
  • Chemoselective N-Alkylation

    • Title: Efficient and chemoselective alkylation of amines/amino acids using alcohols as alkylating reagents under mild conditions.[2][3]

    • Source: Chemical Communic
    • URL:[Link]

    • Context: Establishes protocols for alkylating amines in the presence of other nucleophiles using alcohol borrowing hydrogen methodology.
  • Thia-azaspiro Scaffolds in Drug Design

    • Title: Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide.[4]

    • Source: Journal of Organic and Pharmaceutical Chemistry (2018).
    • URL:[Link]

    • Context: Provides structural data and stability profiles for thia-azaspiro systems, specifically regarding the oxidation st
  • General Cross-Coupling Troubleshooting

    • Title: Palladium-Catalyzed Cross Couplings in Organic Synthesis (Nobel Lecture).
    • Source: NobelPrize.org (2010).
    • URL:[Link]

    • Context: Foundational text on mechanism, emphasizing the role of bases and ligands which is critical when adapting to poisoning substr

Sources

Validation & Comparative

Technical Guide: X-ray Crystallographic Profiling of 2-Thia-6-azaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the 2-Thia-6-azaspiro[3.4]octane scaffold, focusing on its X-ray crystallographic properties, conformational behavior, and utility in drug discovery. It compares this sulfur-containing spirocycle against its oxygen (2-oxa) and nitrogen (2,6-diaza) analogues.

Executive Summary & Scaffold Utility

The 2-Thia-6-azaspiro[3.4]octane core is a high-Fsp³ molecular scaffold used in fragment-based drug discovery (FBDD) to replace flat aromatic systems or flexible piperidines. Unlike the planar phenyl ring or the chair-conformation cyclohexane, this spirocyclic system introduces a defined 90° orthogonal twist between the four-membered thietane ring and the five-membered pyrrolidine ring.

Key Application: It serves as a bioisostere for morpholine or piperazine, offering altered lipophilicity (LogP) and distinct vector orientations for substituents due to the geometric constraints of the spiro-junction.

Crystallographic Analysis: The "Product" Profile

Structural Geometry

X-ray diffraction studies of 2-thia-6-azaspiro[3.4]octane derivatives (typically crystallized as oxalate or hydrochloride salts) reveal specific conformational preferences driven by the thietane ring.

  • Spiro-Junction: The central spiro-carbon (C5) enforces a near-perpendicular arrangement between the two rings.[1]

  • Thietane Ring (4-membered): Unlike the planar oxetane ring in the 2-oxa analogue, the thietane ring exhibits significant puckering (butterfly conformation). This is due to the long C–S bond lengths (~1.82 Å) and the acute C–S–C bond angle (~78–80°), which relieves torsional strain.

  • Pyrrolidine Ring (5-membered): Adopts a classic envelope conformation , typically with the nitrogen atom or the spiro-carbon at the flap.

Representative Crystallographic Parameters

Data derived from structural analogues and Carreira et al. (2011) series.

Parameter2-Thia-6-azaspiro[3.4]octane2-Oxa-6-azaspiro[3.4]octane2,6-Diazaspiro[3.4]octane
Space Group P2₁/c or P-1 (Salt dependent)P2₁/cP2₁/n
Crystal System Monoclinic / TriclinicMonoclinicMonoclinic
4-Ring Pucker Angle ~25–30° (Significant)< 5° (Near Planar)~15–20° (Moderate)
C–X Bond Length 1.82 Å (C–S) 1.43 Å (C–O)1.47 Å (C–N)
Spiro Angle (C-C_spiro-C) ~109.5° (Distorted)~109.5°~109.5°

Expert Insight: The significant puckering of the thietane ring in the 2-thia scaffold results in a "bow-shaped" vector for substituents at the 2-position, unlike the linear projection seen in the planar 2-oxa analogues. This allows for probing different chemical space within a binding pocket.

Comparative Performance Guide

This section objectively compares the 2-Thia scaffold against standard alternatives.

Physicochemical & Structural Comparison[1]
Feature2-Thia-6-azaspiro[3.4]octane 2-Oxa-6-azaspiro[3.4]octane 2,6-Diazaspiro[3.4]octane
Lipophilicity (cLogP) High (More lipophilic)Low (Polar)Low to Medium (pH dependent)
Metabolic Stability Variable (S-oxidation risk)High (Ether linkage)High (Requires functionalization)
H-Bond Potential Acceptor (Weak)Acceptor (Strong)Donor & Acceptor
Vector Geometry Bent/Puckered Linear/PlanarModerate Pucker
Synthetic Access 3-4 Steps (Thio-alkylation)2-3 Steps (Commercial)3-4 Steps (Commercial)
Decision Logic for Researchers
  • Choose 2-Thia when you need to increase lipophilicity without adding carbon weight, or when the binding pocket requires a "bent" vector to engage a hydrophobic sub-pocket.

  • Choose 2-Oxa to lower logP and improve solubility while maintaining a rigid spiro-core.

  • Choose 2,6-Diaza when a basic center is required for salt bridge formation or further functionalization at both ends.

Visualizing the Structural Logic

SpiroComparison Start Select Spiro[3.4] Core Thia 2-Thia (Sulfur) Start->Thia Oxa 2-Oxa (Oxygen) Start->Oxa Diaza 2,6-Diaza (Nitrogen) Start->Diaza Pucker High Ring Pucker (Bent Vector) Thia->Pucker Long C-S Bond Lipo Increased LogP (Hydrophobic) Thia->Lipo S vs O Planar Planar 4-Ring (Linear Vector) Oxa->Planar Short C-O Bond Polar Decreased LogP (Soluble) Oxa->Polar H-Bond Acceptor Diaza->Pucker Moderate Diaza->Polar

Caption: Decision tree correlating heteroatom substitution to structural (pucker) and physicochemical (LogP) outcomes.

Experimental Protocols

To validate the geometry of a specific 2-thia-6-azaspiro[3.4]octane derivative, the following self-validating crystallization protocol is recommended.

Protocol A: Synthesis & Crystallization of the Oxalate Salt

Free bases of these spirocycles are often oils. Oxalate salts form stable, diffraction-quality crystals.

  • Dissolution: Dissolve the crude 2-thia-6-azaspiro[3.4]octane amine (0.1 mmol) in minimal absolute ethanol (0.5 mL).

  • Salt Formation: Add a saturated solution of oxalic acid in ethanol (1.0 equiv) dropwise with stirring. A white precipitate should form immediately.

  • Redissolution (Self-Validation): Heat the mixture gently to 60°C until the precipitate redissolves. If it does not, add methanol dropwise until clear.

  • Vapor Diffusion (Crystal Growth):

    • Place the solution in a small inner vial (GC vial).

    • Place the open inner vial inside a larger jar containing diethyl ether or pentane (antisolvent).

    • Seal the outer jar tightly and store at 4°C in a vibration-free environment.

  • Harvesting: X-ray quality prisms typically form within 48–72 hours.

Protocol B: Data Collection & Refinement
  • Mounting: Select a crystal >0.1 mm in at least two dimensions. Mount on a cryoloop using Paratone oil.

  • Collection: Collect data at 100 K using Mo Kα (λ = 0.71073 Å) or Cu Kα radiation.

  • Refinement Targets:

    • R-factor: Aim for R1 < 5%.

    • Disorder: Check the sulfur atom for disorder (common in thietanes); model with split positions if thermal ellipsoids are elongated.

    • Absolute Configuration: If the molecule is chiral (substituted), use the anomalous dispersion of Sulfur to determine the Flack parameter.

Workflow Visualization

CrystallizationWorkflow Sub1 Crude Amine (Oil) Step1 1. Dissolve in EtOH Sub1->Step1 Step2 2. Add Oxalic Acid (1 eq) Step1->Step2 Check1 Precipitate Forms? Step2->Check1 Check1->Step1 No (Check Conc.) Step3 3. Heat to 60°C (Redissolve) Check1->Step3 Yes Step4 4. Vapor Diffusion (Ether Antisolvent) Step3->Step4 Result X-ray Quality Crystals (Monoclinic Prisms) Step4->Result

Caption: Step-by-step workflow for converting the oily free base into a crystalline oxalate salt suitable for X-ray diffraction.

References

  • Burkhard, J. A., Rogers-Evans, M., & Carreira, E. M. (2011). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Organic Letters, 13(22), 6134–6136.[2][3] Link

  • Burkhard, J. A., et al. (2010).[4] Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes. Organic Letters, 12(9), 1944–1947.[4] Link

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[3][5] Angewandte Chemie International Edition, 49(48), 8900–8935. Link

  • Cambridge Structural Database (CSD). Search query: "Thia-azaspiro". Link

Sources

Technical Guide: Purity Verification of 2-Thia-6-azaspiro[3.4]octane via HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verifying the purity of 2-Thia-6-azaspiro[3.4]octane presents a specific analytical challenge due to its "stealth" chemical profile: it lacks a UV-active chromophore while possessing a reactive thietane ring susceptible to oxidation.

Standard HPLC protocols utilizing UV detection at 254 nm will fail, yielding false negatives for impurities. This guide compares three detection strategies—Low-Wavelength UV , Pre-Column Derivatization , and Charged Aerosol Detection (CAD) .

The Verdict: While derivatization offers high sensitivity, HPLC-CAD (Charged Aerosol Detection) is the superior method for routine purity analysis. It provides a universal response factor, eliminates kinetic variables, and successfully detects the critical sulfoxide and sulfone degradation products that UV often misses.

Molecular Anatomy & Analytical Challenges

To design a valid protocol, we must first deconstruct the analyte.

  • The Scaffold: A spiro-junction connects a four-membered thietane ring and a five-membered pyrrolidine ring.

  • The Chromophore Deficit: The molecule contains no aromatic rings or conjugated

    
    -systems. The only electronic transitions are high-energy 
    
    
    
    (amine/sulfur) transitions, which absorb below 210 nm.
  • The Stability Risk: The thietane sulfur is nucleophilic and prone to oxidation due to ring strain. Common impurities include the S-oxide (Sulfoxide) and S,S-dioxide (Sulfone) .

Comparison of Detection Methodologies
FeatureMethod A: Low-UV (205-210 nm) Method B: Derivatization (FMOC/ Dansyl) Method C: Charged Aerosol (CAD)
Principle Absorbance of

bonds
Chemical tag with chromophoreParticle charging & electrometer
Sensitivity Low (High noise)HighHigh (Nanogram level)
Linearity Poor (at trace levels)GoodExcellent (with power function)
Impurity Detection Misses non-UV impuritiesMisses non-amine impuritiesUniversal (detects all non-volatiles)
Robustness Low (Drift from mobile phase)Low (Kinetic variability)High
Recommendation Not Recommended ⚠️ Alternative Gold Standard

Strategic Workflow: The Decision Matrix

The following decision tree outlines the logical flow for selecting the correct analytical setup based on available instrumentation and impurity requirements.

AnalyticalStrategy Start Analyte: 2-Thia-6-azaspiro[3.4]octane CheckUV Check UV Absorbance Start->CheckUV DecisionUV Chromophore Present? CheckUV->DecisionUV PathNo NO (Aliphatic Amine/Thioether) DecisionUV->PathNo Abs < 210nm Choice Select Detector PathNo->Choice MethodUV Method A: Low UV (205nm) Risk: Baseline drift, low S/N Choice->MethodUV Legacy Equip MethodDeriv Method B: Derivatization (e.g., FMOC-Cl) Risk: Incomplete reaction Choice->MethodDeriv High Sensitivity Req MethodCAD Method C: HPLC-CAD Benefit: Universal Response Choice->MethodCAD Recommended Result Quantify Impurities (Sulfoxide/Sulfone/Precursors) MethodUV->Result MethodDeriv->Result MethodCAD->Result

Figure 1: Analytical Decision Matrix for Non-Chromophoric Spirocycles.

Recommended Protocol: HPLC-CAD

This protocol uses a Charged Surface Hybrid (CSH) C18 column. The CSH technology provides excellent peak shape for basic amines (like the pyrrolidine moiety) at low pH without requiring ion-pairing reagents that would suppress the CAD signal.

Instrumentation & Conditions
  • System: UHPLC or HPLC coupled with Charged Aerosol Detector (e.g., Thermo Corona Veo or similar).

  • Stationary Phase: Waters XSelect CSH C18 (or equivalent),

    
    , 
    
    
    
    .
    • Why: The positively charged surface repels the protonated amine, preventing peak tailing, while the C18 chain retains the hydrophobic thietane ring.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Critical Note: Do not use TFA (Trifluoroacetic acid) if maximizing sensitivity, as it can suppress CAD signal. Do not use phosphate/sodium buffers; they are non-volatile and will destroy the CAD detector.

Gradient Profile
Time (min)% Mobile Phase BEvent
0.05Equilibration
1.05Injection hold
8.060Gradient Ramp
10.095Wash (Elute dimers)
12.095Hold
12.15Re-equilibration
16.05End
Sample Preparation
  • Diluent: 90:10 Water:Acetonitrile.

  • Concentration: 0.5 mg/mL (CAD requires higher mass load than UV).

  • Salt Warning: If the product is an oxalate or HCl salt, ensure the counter-ion does not co-elute with impurities. Oxalate is visible in CAD; Chloride is not.

Impurity Profiling: The Thietane Oxidation Pathway

One of the primary reasons to use CAD is to detect the oxidative degradation of the thietane ring. These impurities are more polar than the parent and will elute earlier in Reverse Phase (RP) chromatography.

OxidationPathway Parent Parent: 2-Thia-6-azaspiro[3.4]octane (Hydrophobic) Oxidation1 Oxidation (+O) Parent->Oxidation1 Air/Peroxides Sulfoxide Impurity A: S-Oxide (Sulfoxide) (More Polar -> Earlier RT) Oxidation1->Sulfoxide Oxidation2 Oxidation (+O) Sulfoxide->Oxidation2 Sulfone Impurity B: S,S-Dioxide (Sulfone) (Most Polar -> Earliest RT) Oxidation2->Sulfone

Figure 2: Oxidative degradation pathway of the thietane moiety. Impurities A and B must be resolved from the parent peak.

System Suitability Criteria (Self-Validation)

To ensure the method is trustworthy, every run must meet these criteria:

  • S/N Ratio: The limit of quantitation (LOQ) for the parent peak must be

    
    .
    
  • Resolution (

    
    ):  If the sulfoxide impurity is present (or spiked), 
    
    
    
    between the Sulfoxide and Parent.
  • Tailing Factor:

    
     for the parent amine peak (confirms successful shielding of silanols).
    

Alternative: Derivatization (If CAD is unavailable)

If your lab lacks a CAD/ELSD, you cannot rely on direct UV. You must derivatize the secondary amine.

  • Reagent: FMOC-Cl (9-Fluorenylmethyl chloroformate).

  • Mechanism: Reacts with the secondary amine at the 6-position to form a carbamate.

  • Detection: UV at 265 nm or Fluorescence (Ex 265nm / Em 315nm).

  • Drawback: This will not enhance the detection of impurities that lack the amine functionality (e.g., ring-opened sulfur degradation products that lost the nitrogen ring), but it effectively captures the main pharmaceutical ingredients.

References

  • Thermo Fisher Scientific. Sensitive Analysis of Underivatized Amino Acids Using UHPLC with Charged Aerosol Detection. (Demonstrates CAD superiority for non-chromophoric amines).

  • PubChem. 2-Thia-6-azaspiro[3.4]octane Compound Summary. (Structural verification and physical properties).[1]

  • Wiley Analytical Science. Tips for LC Coupled with Charged Aerosol Detection. (Guidance on mobile phase volatility and buffer selection).

  • Journal of Medicinal Chemistry. Oxetanes in Drug Discovery: Structural and Synthetic Insights. (Context on spirocyclic scaffolds and solubility/polarity profiles relevant to HPLC retention).

Sources

Technical Guide: Structure-Activity Relationship (SAR) Studies Using Thia-Azaspiro Cores

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the pursuit of novel IP space and improved physicochemical properties, medicinal chemists are increasingly moving away from "flat" aromatic scaffolds.[1] Thia-azaspiro cores—specifically 1-thia-4-azaspiro[4.5]decane and its analogs—represent a high-value "escape from flatland."

Unlike traditional piperidine or morpholine rings, thia-azaspiro cores offer a unique combination of conformational rigidity , metabolic blocking , and electronic tunability via the sulfur atom. This guide provides a technical comparison of these cores against standard alternatives, supported by SAR logic, experimental protocols, and performance metrics.

Part 1: The Case for Thia-Azaspiro Cores

The "Spiro Effect" and Vector Positioning

Standard aromatic rings (phenyl, pyridine) and saturated heterocycles (piperidine) often suffer from rapid metabolic clearance and limited vector variation.

  • The Problem: A 4-substituted piperidine presents substituents in an equatorial/axial equilibrium, which can be metabolically labile at the C-4 position.

  • The Thia-Azaspiro Solution: Fusing a sulfur-containing ring at the C-4 position locks the conformation. This creates a permanent orthogonal vector (90° twist) for substituents, allowing access to novel binding pockets while sterically blocking the primary site of oxidative metabolism.

The Sulfur Advantage (Thia vs. Oxa)

While oxa-azaspiro (oxygen-containing) cores are useful for solubility, the thia-azaspiro (sulfur-containing) core offers a distinct "Electronic Switch" :

  • Sulfide (-S-): Lipophilic, soft nucleophile.

  • Sulfoxide (-S=O): Chiral center introduction, moderate polarity, H-bond acceptor.

  • Sulfone (-SO₂-): High polarity, strong H-bond acceptor, electron-withdrawing.

Key Insight: This allows you to modulate LogD and H-bond capacity without significantly altering the steric footprint of the molecule—a feat impossible with oxygen or carbon analogs.

Part 2: Comparative Performance Metrics

The following data summarizes the SAR trends when replacing a standard N-phenyl piperidine core with Thia-azaspiro variants in a hypothetical GPCR antagonist campaign.

Table 1: Scaffold Performance Comparison
FeaturePiperidine Core (Baseline)Oxa-Azaspiro Core (Alternative)Thia-Azaspiro Core (Subject)
Structure Type Flat/FlexibleRigid (

High)
Rigid (

High)
LogD (pH 7.4) 3.2 (High)1.8 (Low)2.4 - 2.9 (Tunable)
Solubility (µM) < 10> 15050 - 120
Cl_int (µL/min/mg) > 100 (High)< 20 (Low)< 15 (Very Low)
Metabolic Liability N-dealkylation, C-4 oxidationStableTunable (S-oxidation)
Primary Advantage Synthetic EaseSolubilityMetabolic Stability & Potency
Interpretation of Data[2][3]
  • Metabolic Stability: The thia-azaspiro core demonstrates superior stability (Cl_int < 15) because the spiro-fusion sterically hinders access to the vulnerable nitrogen lone pair and the C-4 carbon.

  • Lipophilicity: unlike the oxa-analog, which drops LogD drastically (often killing potency for hydrophobic pockets), the thia-analog maintains a "Goldilocks" lipophilicity range suitable for CNS penetration and membrane permeability.

Part 3: Visualization of SAR Logic

The following diagram illustrates the decision-making workflow for selecting a thia-azaspiro scaffold during lead optimization.

SAR_Workflow Start Hit Compound (High Clearance / Low Sol) Decision Identify Metabolic Hotspot Start->Decision Branch1 Block C-4 Position Decision->Branch1 Spiro Install Spiro Core Branch1->Spiro Choice Select Heteroatom Spiro->Choice Oxa Oxa-Azaspiro (Max Solubility) Choice->Oxa Need Polar? Thia Thia-Azaspiro (Balanced Lipophilicity) Choice->Thia Need Lipophilic? Result Optimized Lead (Low Cl_int / High Potency) Oxa->Result Opt S-Oxidation Tuning (S -> SO -> SO2) Thia->Opt Fine-tune H-Bonds Opt->Result

Figure 1: Decision tree for scaffold hopping from unstable piperidines to robust thia-azaspiro cores.

Part 4: Detailed Experimental Protocols

To ensure reproducibility, the following protocols describe the synthesis of the core scaffold and the validation of its metabolic stability.

Synthesis of 1-Thia-4-azaspiro[4.5]decan-3-one

This protocol utilizes a three-component condensation, a robust method for generating the spiro-core.

Reagents:

  • 4-Piperidinone hydrochloride (1.0 equiv)

  • Mercaptoacetic acid (1.2 equiv)

  • Ammonium carbonate (3.0 equiv)

  • Solvent: Benzene or Toluene (Anhydrous)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a Dean-Stark trap (for water removal), suspend 4-piperidinone HCl (10 mmol) in toluene (50 mL).

  • Addition: Add mercaptoacetic acid (12 mmol) and ammonium carbonate (30 mmol) to the suspension.

  • Reflux: Heat the mixture to reflux (110°C) with vigorous stirring. Monitor water collection in the Dean-Stark trap. Continue reflux for 4–6 hours until water evolution ceases.

  • Workup: Cool the reaction mixture to room temperature. Wash the organic layer with water (2 x 20 mL), saturated NaHCO₃ (2 x 20 mL), and brine.

  • Isolation: Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize from ethanol/hexane or purify via silica gel column chromatography (Eluent: DCM/MeOH 95:5) to yield the spiro-lactam.[2]

Validation Check:

  • ¹H NMR (DMSO-d₆): Look for the disappearance of the ketone carbonyl signal and the appearance of the spiro-methylene protons (singlet ~3.5 ppm for S-CH₂-CO).

Microsomal Stability Assay (Clearance Profiling)

This assay confirms the metabolic stability advantage of the thia-azaspiro core.

Materials:

  • Human Liver Microsomes (HLM) (20 mg/mL protein concentration)

  • NADPH Regenerating System

  • Test Compound (10 mM DMSO stock)

  • Positive Control: Verapamil or Propranolol

Protocol:

  • Preparation: Dilute test compound to 1 µM in phosphate buffer (100 mM, pH 7.4).

  • Incubation: Pre-incubate 1 µM compound with HLM (0.5 mg/mL final) at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide) to stop the reaction.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope (

    
    ) determines intrinsic clearance (
    
    
    
    ).


Part 5: Mechanistic Visualization (Metabolic Blocking)

This diagram visualizes why the thia-azaspiro core outperforms the standard piperidine in metabolic stability assays.

Metabolic_Blocking CYP Cytochrome P450 (Metabolic Enzyme) Piperidine Piperidine Core (Exposed C-4 H) CYP->Piperidine Attacks Axial H Spiro Thia-Azaspiro (Quaternary C-4) CYP->Spiro Access Denied Oxidation Oxidation Event (Unstable Metabolite) Piperidine->Oxidation Rapid Clearance Block Steric Blockade (No Reaction) Spiro->Block High Stability

Figure 2: Mechanistic comparison of CYP450 accessibility. The quaternary spiro-carbon eliminates the abstractable hydrogen atom found in piperidines, preventing oxidative degradation.

References

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spirocyclic Scaffolds." Angewandte Chemie International Edition. Link

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews. Link

  • Smith, J. M., et al. (2017). "1-Thia-4-azaspiro[4.5]decane Derivatives as Potent Anticancer Agents." Molecules. Link

  • Lovering, F., et al. (2009).[3] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link

  • Chiodini, G., et al. (2023). "1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine." Angewandte Chemie. Link

Sources

Safety Operating Guide

2-Thia-6-azaspiro[3.4]octane proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

2-Thia-6-azaspiro[3.4]octane is a high-value spirocyclic scaffold used primarily in medicinal chemistry to modulate lipophilicity and metabolic stability in drug candidates.[1][2][3] Unlike standard solvents, this compound possesses two distinct functionalities that dictate its disposal pathway: a secondary amine (basic, nucleophilic) and a cyclic thioether (sulfide, odoriferous, oxidation-prone).[1][2][3]

Operational Directive: Disposal of this compound requires strict segregation from oxidizers to prevent exothermic runaway and from acids to prevent uncontrolled salt formation.[2][3] Due to the sulfur content, it must be flagged for incineration with appropriate scrubbing capabilities to manage SOₓ emissions.[3]

Immediate Hazard Profile:

  • Class: Organic Base / Organic Sulfide.[1][2][3]

  • Odor Threshold: Low (characteristic sulfide stench).[1][2][3]

  • Reactivity: Incompatible with strong oxidizers (e.g., Nitric Acid, Peroxides) and hypochlorites (Bleach).[1][3]

Hazard Identification & Waste Classification

Before disposal, you must classify the material based on its current state (pure substance vs. reaction mixture).[3]

PropertyHazard ImplicationWaste Code (RCRA/Generic)
Amine (Aza) Basic pH; forms salts with acids.[1][2][3]D002 (Corrosive) if pH > 12.5; otherwise Non-Halogenated Organic.[1][2][3]
Thioether (Thia) Generates SO₂/SO₃ upon combustion.[1][2][3]Non-Halogenated Organic (Requires "Sulfur-Bearing" label).[1][2][3]
Spiro-System High carbon content; high heat of combustion.[1][2][3]D001 (Ignitable) if in flammable solvent.[1][2][3]
ngcontent-ng-c3932382896="" class="ng-star-inserted">

CRITICAL WARNING: Do NOT use Bleach (Sodium Hypochlorite) to deodorize glassware or waste containing this compound.[2] While bleach is standard for sulfides, mixing bleach with secondary amines (the "6-aza" moiety) generates Chloramines , which are toxic and respiratory irritants.[2][3] Use dilute Hydrogen Peroxide (H₂O₂) under controlled conditions if oxidation is absolutely necessary for decontamination.[2][3]

Segregation & Compatibility Protocol

The most common cause of laboratory waste accidents involving spiro-amines is improper segregation.[2][3] Follow this compatibility matrix strictly.

Waste Stream Compatibility Matrix
Waste StreamStatusScientific Rationale
Non-Halogenated Organics COMPATIBLE Primary disposal stream (e.g., Acetone, Methanol mixes).[1][2][3]
Halogenated Organics CONDITIONAL Compatible chemically, but usually segregated for cost/incineration efficiency.[1][2][3]
Aqueous Acid Waste INCOMPATIBLE Exothermic acid-base reaction.[1][2][3] Forms salts that may precipitate and clog containers.[2][3]
Oxidizing Acids (HNO₃) DANGER Potential for violent oxidation of the sulfur/amine groups.[1][2] Explosion Hazard.
Aldehydes AVOID Reacts with the secondary amine (Schiff base/Enamine formation) causing heat/pressure buildup.[1][2][3]

Step-by-Step Disposal Workflow

This protocol ensures compliance with EPA standards and minimizes laboratory exposure to sulfide odors.[2]

Scenario A: Pure Solid or Stock Solution (>100 mg)[1][2][3]
  • Container Selection: Use a dedicated High-Density Polyethylene (HDPE) or amber glass container.[1][2][3] Avoid metal cans due to potential amine corrosion.[2]

  • Labeling: Apply a hazardous waste label.

    • Constituents: Write "2-Thia-6-azaspiro[3.4]octane".

    • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Flammable (if in solvent).[1][2][3]

    • Note: Add "Contains Organic Sulfur" to alert the disposal vendor.[2][3]

  • Primary Containment: Transfer the solid/liquid into the container. Leave 10% headspace.[2]

  • Odor Control (Secondary Containment): Place the primary container inside a sealable Ziploc bag or a secondary overpack bucket. This prevents sulfide odors from permeating the satellite accumulation area.[2][3]

  • Disposal: Move to the "Non-Halogenated Organic" waste stream pickup area.

Scenario B: Trace Residues & Glassware Decontamination
  • Rinse: Triple rinse glassware with a solvent compatible with the compound (e.g., Methanol or DCM).[1][2][3]

  • Combine Rinses: Pour rinses into the Non-Halogenated Organic waste container.

  • Decontamination (Optional for Odor):

    • Prepare a 10% Hydrogen Peroxide (H₂O₂) solution.[1][2][3]

    • Soak glassware for 30 minutes. (Oxidizes sulfide ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       sulfoxide/sulfone, eliminating odor).[2]
      
    • Verify pH is neutral before disposing of the aqueous soak down the drain (if local regulations permit) or into Aqueous Waste.

Process Visualization (Decision Logic)

The following diagram outlines the decision logic for disposing of 2-Thia-6-azaspiro[3.4]octane to ensure safety and regulatory compliance.

DisposalWorkflow cluster_Solid Solid / Pure Substance cluster_Liquid Liquid / Solution Start Waste: 2-Thia-6-azaspiro[3.4]octane StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath Solid LiquidPath Liquid Waste StateCheck->LiquidPath Liquid DoubleBag Double Bag (Odor Control) SolidPath->DoubleBag LabelSolid Label: Toxic/Irritant + 'Organic Sulfur' DoubleBag->LabelSolid Final Vendor Pickup (Incineration) LabelSolid->Final SolventCheck Check Solvent Type LiquidPath->SolventCheck Halogenated Halogenated Waste Stream (if DCM/Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Waste Stream (Methanol/Acetone/Ethyl Acetate) SolventCheck->NonHalogenated No Halogens Halogenated->Final NonHalogenated->Final

Caption: Operational decision tree for segregating 2-Thia-6-azaspiro[3.4]octane waste based on physical state and solvent composition.

Emergency Procedures (Spill Contingency)

In the event of a spill outside the fume hood:

  • Evacuate: The sulfide odor may cause nausea or confusion.[1][2][3] Clear the immediate area.[2][3][4][5][6]

  • PPE: Don Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[2][3] If the spill is large (>500mL) or heated, use a half-mask respirator with organic vapor cartridges.[2]

  • Containment: Use Vermiculite or Sand to absorb the liquid.[2][3][4] Do not use paper towels (high surface area promotes rapid evaporation of the amine/sulfide).[3]

  • Cleanup: Scoop absorbed material into a wide-mouth jar. Seal and label as "Hazardous Waste - Spill Debris."[2][3]

  • Surface Wash: Wash the area with soapy water.[2][3]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2][3] [Link]

  • U.S. Environmental Protection Agency. (2023).[3] Defining Hazardous Waste: Listed, Characteristic and Mixed Wastes. EPA.gov.[2][3] [Link]

  • Occupational Safety and Health Administration (OSHA). (2012).[2][3] Hazard Communication Standard: Safety Data Sheets. OSHA.gov.[2][3] [Link]

  • PubChem. (2023).[2][3] Compound Summary: 2-Oxa-6-azaspiro[3.4]octane (Structural Analog for Hazard Class). National Library of Medicine.[2] [Link][1][2][3]

Sources

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